molecular formula C10H15F6N6OP B1672947 HATU CAS No. 148893-10-1

HATU

货号: B1672947
CAS 编号: 148893-10-1
分子量: 380.23 g/mol
InChI 键: FKBFHOSFPRWJNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

What is HATU?

The this compound is a highly efficient coupling reagent that can be used in solid and solution-phase synthesizing peptides. In a study that compared the two, this compound was proven to have higher coupling yields and smaller enantiomers as compared to HBTU as well as TBTU. DMF is typically used as a solvent, however other non-polar polar compounds are also utilized. This compound creates HOAt when it is in the presence of HOAt, which forms activated esters which are highly sensitive to amino acids. There is a possibility for a side reaction to produce guanidine by-products which are able to be slowed down with the help of HOBt. While this compound was initially believed to be an urea-based salt, the structure in x-rays suggests it is a guanidinium oxide. DMF is typically utilized as a solvent however, other non-polar, non-polar solvents are also used.this compound is commonly used in acylation reactions of amines (i.e. an amide-forming reaction).

What are the uses of this compound?

The this compound is widely employed in acylation reactions involving alcohols and amines such as ester and amide formation. These reactions usually are accomplished in two distinct reactions. (1) reactions of the carboxylic acid to HAT to form OAt-active ester followed by (2) the addition of nucleophiles into the active ester solution to create products of acylation, like alcohols and amines. This compound has been identified as the most widely used reagent for amide formation and peptide synthesizing as well as in the solution and solid phases.this compound is stable and provides high yields, with rapid reaction rates, and is extremely effective on substrates with sterically impaired properties and blocks racemization. It is a durable and multi-functional building block that could be utilized to create the synthesis of many compounds.

属性

IUPAC Name

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBFHOSFPRWJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N6OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933498
Record name 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148893-10-1
Record name O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
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Record name O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
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Record name 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium; hexafluorophosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-(7-AZABENZOTRIAZOL-1-YL)-N,N,N',N'-TETRAMETHYLURONIUM HEXAFLUOROPHOSPHATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

HATU structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to HATU: Structure, Properties, and Core Applications

Introduction

This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely adopted coupling reagent in organic and peptide synthesis.[1][2] First reported by Louis A. Carpino in 1993, this compound has become a cornerstone in the construction of amide bonds due to its rapid reaction kinetics, high coupling efficiency, and notable ability to suppress racemization, even with sterically hindered amino acids.[1][3][4] This technical guide provides a comprehensive overview of this compound's structure, properties, mechanism of action, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][5] While initially believed to be a uronium salt (O-form), X-ray crystallography and NMR studies later confirmed its structure as the guanidinium N-oxide isomer (N-form), which is less reactive but more stable.[3][6] The presence of the 7-azabenzotriazole moiety is crucial to its enhanced reactivity compared to analogous reagents like HBTU.[7]

Below is a schematic representation of the this compound structure.

Caption: Chemical structure of this compound.

Quantitative physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 148893-10-1 [8][9][10]
Molecular Formula C₁₀H₁₅F₆N₆OP [8][9][10]
Molecular Weight 380.23 g/mol [3][6][10]
Appearance White to off-white crystalline solid/powder [3][4][8]
Melting Point 183-188 °C (decomposes) [11]
Solubility Soluble in DMF, DMSO, ACN. Insoluble in water. [4][8][11]

| Storage | Store in a cool (2-8°C), dry, tightly closed container away from light and moisture. |[8][11][12] |

Mechanism of Action: Amide Bond Formation

The efficacy of this compound stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine.[3][5][] This two-stage process is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][14][15]

The reaction cascade proceeds as follows:

  • Deprotonation : The base deprotonates the carboxylic acid to form a carboxylate anion.[14][15]

  • Activation : The carboxylate anion attacks the electrophilic carbon of the this compound reagent, forming an unstable O-acyl(tetramethyl)isouronium intermediate and releasing the HOAt anion.[3]

  • Active Ester Formation : The HOAt anion rapidly attacks the intermediate, yielding the key OAt-active ester and liberating tetramethylurea as a byproduct.[3][]

  • Nucleophilic Attack : The primary or secondary amine attacks the carbonyl carbon of the highly reactive OAt-active ester, forming the desired amide bond and regenerating HOAt.[]

The pyridine nitrogen atom in the HOAt moiety is believed to provide a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the reaction and enhances coupling efficiency.[3]

HATU_Mechanism This compound-Mediated Amide Bond Formation Pathway RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Base->RCOO Intermediate O-acyl(tetramethyl)isouronium + HOAt⁻ RCOO->Intermediate + this compound HATU_reagent This compound HATU_reagent->Intermediate ActiveEster OAt-Active Ester Intermediate->ActiveEster Rearrangement TMU Tetramethylurea (byproduct) Intermediate->TMU Amide Amide Product (R-CO-NH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of this compound-mediated peptide bond formation.

Quantitative Data on Performance

This compound is renowned for its high yields and rapid reaction times, particularly in challenging coupling scenarios. Its performance makes it superior to many other coupling reagents, especially for sterically hindered amino acids or sequences prone to racemization.[7][16][17]

Table 2: Comparative Coupling Efficiency of this compound

Coupling Scenario Reagent System Reaction Time Yield Purity Reference
Standard Coupling This compound/DIPEA 30-60 min >95% >95% [1]
Phe-Val-tLeu This compound/DIPEA 1 h 93% >99% [1]
Sterically Hindered (e.g., Aib) This compound/DIPEA 2-4 h High High [1]
Racemization-prone This compound/collidine 1-2 h High High, low epimerization [1]

| Difficult Sequence PR(81-99) | this compound/DIPEA | 5 min/cycle | 97.9% (avg. coupling) | - |[18] |

Experimental Protocols

The following are generalized protocols for the use of this compound in both solid-phase and solution-phase synthesis. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.[1][14]

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • This compound (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation : Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.[1][14]

  • Washing : Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution. Perform a Kaiser test to confirm the presence of a free primary amine.[1]

  • Activation : In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA or collidine to the solution and allow the pre-activation to proceed for a few minutes.[1][14]

  • Coupling : Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[1][14]

  • Monitoring and Washing : Monitor the reaction for completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[1][14]

  • Chain Elongation : The resin is now ready for the next deprotection and coupling cycle. Repeat the steps for subsequent amino acids.[1]

SPPS_Workflow General Workflow for a Single SPPS Coupling Cycle start Start: Resin with Free Amine activation Pre-activation: Fmoc-AA + this compound + Base in DMF start->activation 1. Prepare Activation Solution coupling Coupling: Add activated mix to resin. Agitate 30-60 min. activation->coupling 2. Initiate Coupling kaiser Kaiser Test coupling->kaiser 3. Check Completion wash1 Wash Resin (DMF, DCM) wash1->coupling kaiser->wash1 Positive (Incomplete) Recouple deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotection Negative (Complete) wash2 Wash Resin (DMF) deprotection->wash2 4. Prepare for Next Cycle end End: Elongated Peptide wash2->end Continue or Cleave Peptide

References

An In-depth Technical Guide to the Safe Handling of HATU for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely utilized peptide coupling reagent in both solid-phase and solution-phase synthesis.[1][2] Its popularity stems from its rapid reaction rates, high coupling efficiency, and its ability to suppress racemization, particularly with sterically hindered amino acids.[1][2] However, the very reactivity that makes this compound a valuable tool in organic and medicinal chemistry also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for laboratory personnel in research and drug development.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This data is crucial for risk assessment and the design of appropriate experimental and storage conditions.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₅F₆N₆OP[3][4][5]
Molecular Weight 380.23 g/mol [3][5]
Appearance White to off-white or beige crystalline powder[2][5][6]
Melting Point 189 - 191 °C / 372.2 - 375.8 °F[5]
Solubility Soluble in DMF and other polar aprotic solvents.[2][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that all personnel handling this reagent are aware of its specific hazards.

Hazard ClassGHS ClassificationHazard Statement
Flammability Flammable Solid, Category 1H228: Flammable solid
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation
Sensitization Dermal Sensitization Category 1AMay cause an allergic skin reaction. Repeated exposure can lead to anaphylaxis.

GHS Pictograms:

Toxicological Data

While comprehensive toxicological data for this compound is not extensively available, the following information has been reported:

MetricValueSpeciesReference(s)
LD50 (Oral) > 2 g/kgRat[5]

Note: The lack of extensive toxicity data underscores the importance of minimizing exposure through engineering controls and personal protective equipment.

Thermal Stability and Explosive Potential

Differential scanning calorimetry (DSC) has shown that this compound is potentially explosive.[4] A thermal stability assessment has identified the following parameters:

ParameterValueReference(s)
Onset Temperature of Decomposition 161 °C[8]
Total Exothermic Energy -1131 J/g[8]

Key Precaution: Violent decomposition can occur when this compound is dried at elevated temperatures.[9] Avoid heating the solid material, especially under confinement.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation.

PPE CategorySpecification
Hand Protection Wear protective gloves (e.g., nitrile rubber).
Eye/Face Protection Use chemical safety goggles or a face shield.
Skin and Body Protection Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.
Respiratory Protection In case of inadequate ventilation or when handling large quantities, use an approved respirator with a particulate filter (e.g., P2 filter).

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[3][12] No smoking in the handling area.[3][12]

  • Dust Formation: Avoid generating dust. Use appropriate techniques for transferring the solid.

  • Personal Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[10]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

  • Incompatible Materials: Store away from strong acids, strong bases, and oxidizing agents.[10]

  • Temperature: For long-term storage, refrigeration is recommended (0°C).[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide coupling reactions. Researchers should adapt these procedures to their specific experimental conditions and perform a thorough risk assessment before commencing any work.

Solution-Phase Peptide Coupling
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).[13]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir.[13]

  • Activation: Add this compound (1.0-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[13] This pre-activation step is crucial to form the reactive OAt-ester and minimize side reactions.[2][13]

  • Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.[13]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 1 to 4 hours.[13]

  • Workup (Quenching): Upon completion, quench the reaction by adding water.[13] Extract the product with a suitable organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.[13]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product as necessary.

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
  • Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF for Fmoc-SPPS). Wash the resin thoroughly with DMF.[1]

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0-5.0 equivalents), this compound (1.9-4.5 equivalents), and a non-nucleophilic base like DIPEA (4.0-10.0 equivalents) in DMF.[1] Allow for a brief pre-activation period.

  • Coupling Reaction: Add the coupling solution to the deprotected resin and agitate at room temperature.

  • Monitoring: Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.[1]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Spill and Decontamination Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent further contamination.

Spill Response
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if there is a risk of airborne dust.[3]

  • Containment and Cleanup (Solid Spill):

    • Carefully sweep up the spilled solid material, avoiding dust generation.[14]

    • Place the swept material into a suitable, labeled container for hazardous waste disposal.[3][14]

  • Decontamination:

    • Wipe the spill area with a wet paper towel or absorbent pad.[14]

    • A solution of household bleach in water (approximately 30% bleach) can be used for decontamination.[15] Caution: Do not mix bleach with other cleaning agents.

    • Place all contaminated cleaning materials into a sealed bag or container for hazardous waste disposal.[15]

Waste Disposal

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Visualizations

HATU_Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handling_hood Work in Fume Hood prep_ppe->handling_hood handling_weigh Weighing and Transfer handling_hood->handling_weigh handling_reaction Reaction Setup handling_weigh->handling_reaction post_quench Quenching handling_reaction->post_quench post_workup Workup & Purification post_quench->post_workup cleanup_decon Decontaminate Glassware post_workup->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash HATU_Hazard_Mitigation cluster_hazards Identified Hazards cluster_controls Mitigation Strategies hazard_flam Flammable Solid control_admin Administrative Controls (SOPs, Training) hazard_flam->control_admin No ignition sources hazard_exp Potentially Explosive hazard_exp->control_admin Avoid heating solid hazard_health Health Hazards (Irritation, Sensitization) control_eng Engineering Controls (Fume Hood) hazard_health->control_eng control_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazard_health->control_ppe

References

The Advent and Advancement of HATU: A Technical Guide to a Core Peptide Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, the quest for efficient, reliable, and stereochemically precise methods for amide bond formation is paramount. Among the arsenal of coupling reagents developed to meet this challenge, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a powerhouse, celebrated for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization. This in-depth technical guide explores the discovery, mechanism of action, and practical application of this compound, providing detailed experimental protocols and quantitative data to support its use in demanding synthetic applications.

Discovery and Development

This compound was first introduced to the scientific community in 1993 by Louis A. Carpino.[1][2] It was developed as a third-generation coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The incorporation of the HOAt moiety into the uronium salt structure was a significant advancement over its benzotriazole-based predecessors like HBTU.[5][6] The pyridine nitrogen atom in the HOAt core is credited with a neighboring group effect that stabilizes the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction and minimizing epimerization.[1][5]

Initial reports described this compound as an O-uronium salt; however, subsequent X-ray crystallographic and NMR studies revealed that the more stable and commercially available form is the iminium salt isomer, N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide.[1][2] Despite being the less reactive isomer, it provides excellent performance in amide bond formation.[1][2]

Mechanism of Action

The efficacy of this compound in mediating amide bond formation is rooted in a two-stage process: the activation of a carboxylic acid and its subsequent reaction with an amine. This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[7][8]

The reaction cascade begins with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the this compound reagent, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate. The OAt anion then rapidly attacks this intermediate to generate the OAt-active ester and tetramethylurea. This active ester is then readily susceptible to nucleophilic attack by an amine, yielding the desired amide bond and regenerating HOAt.[1][9]

HATU_Mechanism RCOOH R-COOH Carboxylic Acid RCOO R-COO⁻ Carboxylate RCOOH->RCOO + Base Base Base (e.g., DIPEA) Intermediate O-acyl(tetramethyl)isouronium salt (unstable intermediate) RCOO->Intermediate Nucleophilic Attack This compound This compound This compound->Intermediate TMU Tetramethylurea Intermediate->TMU releases ActiveEster OAt-Active Ester Intermediate->ActiveEster Amide R-CO-NH-R' Amide Bond ActiveEster->Amide HOAt HOAt ActiveEster->HOAt releases Amine R'-NH₂ Amine Amine->Amide Nucleophilic Attack

Figure 1: Reaction mechanism of this compound-mediated amide bond formation.

Quantitative Performance Data

This compound consistently demonstrates superior performance compared to other coupling reagents, especially in challenging syntheses involving sterically hindered amino acids or sequences prone to aggregation.[6][10] The following tables summarize key performance indicators.

Table 1: General Reaction Conditions for this compound-Mediated Peptide Coupling [11]

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
This compound 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent DMF, NMP, DCMDMF, DCM, ACN, THF
Reaction Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Table 2: Comparative Performance in a "Difficult" Sequence (ACP 65-74 Synthesis) [6]

ParameterThis compoundHBTU
Purity Higher Purity (fewer deletion products)Lower Purity (more deletion products)
Coupling Efficiency HighHigh, but generally lower than this compound
Reaction Speed FasterSlower

Table 3: Comparative Racemization Levels for Phenylglycine Coupling [12]

Coupling Reagent/BaseAmino AcidRacemization (%)
This compound/DIPEA Fmoc-Phg-OH~5%
HBTU/DIPEA Fmoc-Phg-OH~8%
PyBOP/DIPEA Fmoc-Phg-OH~10%

Experimental Protocols

Adherence to optimized protocols is crucial for harnessing the full potential of this compound while minimizing side reactions.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.[7][11]

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 30 minutes to 4 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling. Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Workflow Start Start: Resin-bound peptide (Fmoc-protected) Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Add Activated AA to Resin Couple (30 min - 4h) Wash1->Couple Preactivate Pre-activate Amino Acid: Fmoc-AA + this compound + DIPEA in DMF Preactivate->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete Wash2 Wash with DMF & DCM Monitor->Wash2 Complete Next_AA Proceed to next amino acid coupling Wash2->Next_AA Next_AA->Deprotect Repeat Cycle End End of Elongation Next_AA->End Final AA

Figure 2: Experimental workflow for a typical this compound-mediated SPPS cycle.
Solution-Phase Coupling Protocol

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.[11]

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM, ACN)

  • Work-up and purification reagents

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in an anhydrous solvent.

  • Activation: Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Side Reactions

While this compound is a highly robust reagent, certain side reactions can occur, particularly if reaction conditions are not optimized. A primary concern is the guanidinylation of the N-terminal amine of a peptide chain.[7] This happens when the free amine attacks the guanidinium carbon of this compound instead of the activated ester, leading to a capped and unreactive peptide. This side reaction is more prevalent when this compound is used in significant excess or when the coupling reaction is unusually slow.[7][13]

Conclusion

This compound has firmly established itself as a versatile and powerful tool in the synthesis of amides and peptides. Its well-defined mechanism of action, which proceeds through a highly reactive OAt-active ester, coupled with its superior performance in terms of efficiency and preservation of stereochemical integrity, solidifies its position as a reagent of choice for demanding synthetic challenges.[5][7] By understanding its core principles, adhering to optimized protocols, and being cognizant of potential side reactions, researchers can effectively leverage the full potential of this compound to advance their scientific and drug development endeavors.

References

The Definitive Guide to HATU: A Core Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the HATU reagent, a cornerstone of modern peptide synthesis and amide bond formation. From its fundamental chemical properties to detailed experimental protocols and reaction mechanisms, this document serves as an essential resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The CAS number for this compound is 148893-10-1.[1][2][3]

Core Properties and Advantages

This compound, or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, is a third-generation uronium salt-based coupling reagent renowned for its efficiency and versatility.[4] It is a white to off-white crystalline solid, soluble in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6]

The primary advantage of this compound lies in its ability to facilitate rapid and efficient amide bond formation with minimal racemization, even with sterically hindered amino acids.[7][8] This is attributed to the formation of a highly reactive OAt-active ester intermediate, which is more susceptible to nucleophilic attack by an amine compared to intermediates formed by older coupling reagents like HBTU.[9] The pyridine nitrogen atom in the 7-azabenzotriazole (HOAt) moiety is believed to provide anchimeric assistance during the coupling reaction, further enhancing its speed and efficiency.[5]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the this compound reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 148893-10-1[1][2][3]
Molecular Formula C₁₀H₁₅F₆N₆OP[1]
Molecular Weight 380.23 g/mol [3]
Appearance White to off-white solid[5][6]
Melting Point 184-186 °C[8]
Solubility Soluble in DMF, NMP, DMSO[1][5][6]
Storage Temperature 2-8°C[8]

Table 2: Typical Reagent Stoichiometry for this compound-Mediated Couplings

Reaction TypeCarboxylic Acid (eq.)This compound (eq.)Base (e.g., DIPEA) (eq.)Amine (eq.)Reference
Solution-Phase 1.01.0 - 1.22.0 - 3.01.0 - 1.1[10]
Solid-Phase (SPPS) 3 - 53 - 56 - 101.0 (resin-bound)[10]

Reaction Mechanism

The efficacy of this compound in promoting amide bond formation is rooted in a well-defined reaction mechanism. The process begins with the activation of a carboxylic acid, followed by nucleophilic attack by an amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically required to facilitate the reaction.

Caption: this compound-mediated amide bond formation mechanism.

Experimental Protocols

The following are detailed methodologies for common applications of the this compound reagent in both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Amide Coupling

This protocol provides a general procedure for the formation of an amide bond between a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic Acid

  • Amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture and continue stirring for an additional 10-15 minutes. A color change in the solution may be observed.

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis using this compound.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • DIPEA or 2,4,6-Collidine

  • DMF

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.[10]

  • Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Reaction Monitoring: Agitate the reaction vessel for 30-60 minutes. The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow start Start: Resin-bound Peptide (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated Fmoc-AA (this compound, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (incomplete) repeat_cycle Repeat for next Amino Acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection Next Cycle cleavage Final Cleavage & Deprotection repeat_cycle->cleavage Final Amino Acid

References

The Principle of HATU-Mediated Peptide Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex organic molecules, the efficient and reliable formation of amide bonds is a paramount objective. Among the vast array of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice, renowned for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization. This guide provides a comprehensive technical overview of the core principles of this compound-mediated peptide coupling, complete with experimental protocols, quantitative data, and visual workflows to aid in its practical application.

Core Mechanism of this compound-Mediated Amide Bond Formation

The efficacy of this compound in promoting amide bond formation is rooted in a two-stage process: the activation of a carboxylic acid and its subsequent reaction with an amine. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]

The process unfolds as follows:

  • Deprotonation: The non-nucleophilic base deprotonates the carboxylic acid, forming a carboxylate anion.

  • Activation: This carboxylate anion then performs a nucleophilic attack on the electrophilic carbon atom of the this compound reagent.[2]

  • Formation of the Active Ester: This leads to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea.[3] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial to this compound's high performance, as the nitrogen atom in the 7-position of the triazole ring acts as an electron-withdrawing group, enhancing the reactivity of the active ester.[4]

  • Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the highly reactive OAt-ester.

  • Peptide Bond Formation: This results in the formation of the desired amide (peptide) bond and the release of the HOAt leaving group.

This mechanism is visualized in the following diagram:

HATU_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester R-CO-OAt OAt-Active Ester Carboxylate->Active_Ester + this compound This compound This compound Tetramethylurea Tetramethylurea Peptide_Bond R-CO-NH-R' Amide (Peptide) Bond Active_Ester->Peptide_Bond + R'-NH₂ Amine R'-NH₂ Amine HOAt HOAt

Mechanism of this compound-mediated peptide bond formation.

Quantitative Performance Analysis

This compound consistently demonstrates superior performance compared to other common coupling reagents, particularly in challenging syntheses involving sterically hindered amino acids or sequences prone to aggregation.

Coupling ReagentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)Acylation Yield (%) (Aza-peptide Synthesis)
This compound 83.63% 79.85% ~100%
HCTU78.52%81.71%~55%
PyBOP48.11%70.27%~65%
TBTU--Incomplete
Data adapted from comparative studies on fast conventional Fmoc solid-phase peptide synthesis and aza-peptide synthesis.[1][5]

Experimental Protocols

The following are detailed protocols for this compound-mediated peptide coupling in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS using this compound.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with a deprotected N-terminal amine

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual deprotection solution.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents) to the solution and mix briefly.[3]

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 4 hours. The optimal time depends on the specific amino acids being coupled.[3]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates that the coupling is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminal Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA, this compound, DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End_Cycle Ready for Next Cycle or Final Cleavage Wash2->End_Cycle

General workflow for a single coupling cycle in SPPS.
Solution-Phase Peptide Coupling Protocol

This protocol provides a general method for coupling a carboxylic acid and an amine in solution using this compound.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • DIPEA or TEA

  • Anhydrous solvent (e.g., DMF, DCM)

  • Work-up and purification reagents

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in the anhydrous solvent.[3]

  • Pre-activation: Add DIPEA or TEA (2.0-5.0 equivalents) to the mixture and stir at room temperature for 5-30 minutes to pre-activate the carboxylic acid.[3][6]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Potential Side Reactions and Mitigation Strategies

While this compound is a highly robust reagent, certain side reactions can occur under specific conditions. Understanding these potential issues is crucial for optimizing reaction outcomes.

  • Guanidinylation of the N-terminal Amine: Excess this compound can react with the free N-terminal amine of the peptide chain, leading to a capped and unreactive peptide.[2]

    • Mitigation: Use a stoichiometric amount of this compound relative to the carboxylic acid (typically 1.0-1.5 equivalents). Pre-activating the carboxylic acid with this compound and base for a short period before adding the amine can also minimize this side reaction.[6]

  • Reaction with Nucleophilic Side Chains: The nucleophilic side chains of certain amino acids, such as Tyrosine (hydroxyl group), Lysine (ε-amino group), and Cysteine (thiol group), can react with this compound to form stable uronium derivatives.[6]

    • Mitigation: The most effective strategy is the use of appropriate side-chain protecting groups (e.g., Trt for Cys). Optimizing the stoichiometry of this compound and employing a pre-activation step are also beneficial.[6]

  • Dehydration of Asparagine and Glutamine: Under certain conditions, the side chain amides of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration to form nitriles.

    • Mitigation: Keep reaction times to a minimum and maintain the reaction at room temperature or below. The use of side-chain protected Asn and Gln derivatives (e.g., Trt protection) can prevent this side reaction.[6]

Side_Reactions cluster_side_reactions Potential Side Reactions cluster_mitigation Mitigation Strategies This compound This compound Guanidinylation Guanidinylation of N-terminal Amine This compound->Guanidinylation Nucleophilic_Side_Chains Reaction with Nucleophilic Side Chains (Tyr, Lys, Cys) This compound->Nucleophilic_Side_Chains Dehydration Dehydration of Asn/Gln Side Chains This compound->Dehydration Stoichiometry Control Stoichiometry Guanidinylation->Stoichiometry Pre_activation Pre-activation Guanidinylation->Pre_activation Nucleophilic_Side_Chains->Stoichiometry Protection Side-Chain Protection Nucleophilic_Side_Chains->Protection Dehydration->Protection Conditions Control Reaction Time & Temperature Dehydration->Conditions

This compound side reactions and mitigation strategies.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of synthetic chemists. Its well-defined mechanism, leading to rapid and efficient amide bond formation with minimal racemization, solidifies its position as a reagent of choice for demanding synthetic challenges. By understanding the core principles of its reactivity and being mindful of potential side reactions, researchers can effectively leverage this compound to achieve their synthetic goals in the development of novel peptides and pharmaceuticals.

References

A Comprehensive Technical Guide to the Solubility of HATU in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely utilized uronium salt-based coupling reagent in peptide synthesis and other amidation reactions.[1][2][3][4] Its popularity stems from its ability to facilitate rapid and efficient amide bond formation with minimal racemization, particularly in challenging coupling scenarios.[5] A critical parameter for the successful application of this compound is its solubility in various organic solvents, which directly impacts reaction concentration, efficiency, and the ease of purification. This technical guide provides an in-depth overview of this compound's solubility profile, detailed experimental protocols for solubility determination, and a visual representation of its role in peptide coupling.

Data Presentation: Solubility of this compound

The solubility of this compound is highest in polar aprotic solvents, which are the most common choices for peptide coupling reactions. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents.

SolventChemical FormulaTypeSolubilityNotes
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble (150 mg/mL)Commonly used solvent for this compound-mediated couplings.[1][3][4]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic≥ 16 mg/mLAlso a suitable solvent for this compound.[1][2][6][7]
Acetonitrile (ACN)C₂H₃NPolar AproticSolubleOften used in purification and can be a reaction solvent.[2]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticSolubleA common alternative to DMF in peptide synthesis.
AcetoneC₃H₆OPolar AproticSoluble[7]
Dichloromethane (DCM)CH₂Cl₂NonpolarSparingly Soluble / SuspensionThis compound is not fully soluble but can be used as a suspension. The addition of a base like DIPEA can improve solubility.
Tetrahydrofuran (THF)C₄H₈OPolar AproticSparingly Soluble / SuspensionSimilar to DCM, reactions are often performed as a slurry.
WaterH₂OPolar ProticInsolubleThis compound is insoluble in water.[1][2]
EthanolC₂H₆OPolar ProticInsolubleThis compound is insoluble in ethanol.[1]

Experimental Protocols

Determining the Solubility of this compound

A precise and reproducible method is crucial for determining the solubility of this compound in a specific organic solvent. The following protocol outlines a standard procedure for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., DMF, Acetonitrile)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of a Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a vial.

    • Add a known volume of the organic solvent to the vial.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, stop stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

    • Attach a 0.2 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining micro-particles.

  • Gravimetric Analysis (for a rough estimate):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

    • Calculate the solubility in mg/mL.

  • Quantitative Analysis by HPLC (for higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Using the calibration curve, calculate the concentration of this compound in the diluted sample and, consequently, in the original saturated solution.

Mandatory Visualization

This compound-Mediated Amide Bond Formation Workflow

The following diagram illustrates the general workflow of a this compound-mediated peptide coupling reaction.

HATU_Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Mix1 Mix & Stir (Pre-activation) Carboxylic_Acid->Mix1 This compound This compound This compound->Mix1 Base Base (e.g., DIPEA) Base->Mix1 Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mix1 Active_Ester OAt-Active Ester Intermediate Mix2 Add Amine Active_Ester->Mix2 Mix1->Active_Ester Amine Amine (R'-NH2) Amine->Mix2 Amide_Bond Amide Bond Formation Quench Quench Reaction Amide_Bond->Quench Mix2->Amide_Bond Extraction Aqueous Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: Workflow for this compound-mediated amide bond formation.

Logical Relationship of Solvent Choice in this compound Reactions

The choice of solvent is critical and is influenced by several factors as depicted in the diagram below.

Solvent_Choice_Logic cluster_factors Influencing Factors cluster_examples Common Solvent Examples Solvent_Choice Optimal Solvent Choice DMF DMF (Good all-rounder) Solvent_Choice->DMF ACN Acetonitrile (Easier to remove) Solvent_Choice->ACN DCM DCM (For specific substrates, as suspension) Solvent_Choice->DCM Solubility This compound & Reactant Solubility Solubility->Solvent_Choice High solubility favored Reactivity Reaction Kinetics & Side Reactions Reactivity->Solvent_Choice Polar aprotic enhances rate Purification Ease of Removal & Byproduct Solubility Purification->Solvent_Choice Volatility & byproduct miscibility Compatibility Substrate & Post-reaction Compatibility Compatibility->Solvent_Choice Inertness to functional groups

Caption: Factors influencing solvent selection for this compound reactions.

Conclusion

The solubility of this compound is a key factor in its successful application in chemical synthesis. This guide has provided a comprehensive summary of its solubility in various organic solvents, a detailed protocol for experimentally determining this property, and visual diagrams illustrating its use and the logic behind solvent selection. For optimal results in this compound-mediated coupling reactions, researchers should carefully consider the solubility of all reactants in the chosen solvent system to ensure a homogeneous reaction mixture, leading to higher yields and purity of the final product. The use of polar aprotic solvents like DMF and acetonitrile remains the standard recommendation for most applications.

References

The Core of Amide Bond Formation: An In-depth Technical Guide to HATU Activation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the efficient and reliable formation of amide bonds is a cornerstone of innovation. Among the arsenal of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool, lauded for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of this compound activation of carboxylic acids, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying mechanisms and workflows.

The Core Mechanism: A Two-Stage Process of Activation and Coupling

The efficacy of this compound in mediating amide bond formation lies in a well-defined two-stage process, typically conducted in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[3][4]

Stage 1: Activation of the Carboxylic Acid

The process begins with the deprotonation of the carboxylic acid by the base, which forms a carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic carbon atom of the this compound reagent.[3][5] This attack leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly attacked by the liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the key species: a highly reactive OAt-active ester.[3][6] A significant byproduct of this stage is the water-soluble and often difficult-to-remove tetramethylurea.[3][7]

Stage 2: Nucleophilic Attack by the Amine

The OAt-active ester is highly susceptible to nucleophilic attack by a primary or secondary amine. The amine attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the desired amide bond and regenerates the HOAt.[3][6] The pyridine nitrogen atom in the HOAt moiety is believed to play a crucial role in stabilizing the transition state through a neighboring group effect, which contributes to the high coupling efficiencies and fast reaction rates associated with this compound.

HATU_Activation_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (unstable intermediate) Carboxylate->Isouronium attacks This compound This compound This compound->Isouronium OAt_ester OAt-Active Ester Isouronium->OAt_ester TMU Tetramethylurea (Byproduct) Isouronium->TMU releases HOAt_anion HOAt Anion HOAt_anion->OAt_ester attacks Amide Amide (R-CONH-R') OAt_ester->Amide + Amine HOAt HOAt (Regenerated) OAt_ester->HOAt releases Amine Amine (R'-NH₂)

Mechanism of this compound-mediated amide bond formation.

Data Presentation: Quantitative Comparison of Coupling Reagents

The selection of a coupling reagent is a critical decision in peptide synthesis, often impacting yield, purity, and cost-effectiveness. The following tables summarize quantitative data comparing this compound with other common coupling reagents.

Table 1: General Reaction Conditions for this compound Peptide Coupling [8]

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
This compound 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent DMF, NMP, DCMDMF, DCM, ACN, THF
Reaction Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Table 2: Comparative Performance of Coupling Reagents in the Synthesis of "Difficult" Peptides [4]

ParameterPyBOPThis compoundHCTU
Crude Purity (%) (Peptide 1, 2x1 min coupling)48.1183.6379.86
Crude Purity (%) (Peptide 1, 2x20 min coupling)70.2779.9180.52
Crude Purity (%) (Peptide 2, 2x1 min coupling)40.1089.6388.29
Crude Purity (%) (Peptide 2, 2x20 min coupling)88.5491.2392.11
Reaction Half-life (min) (Aza-Peptide Synthesis)1504040
Acylation Yield (%) (Aza-Peptide Synthesis)~65~100~55

Peptide 1: Acyl Carrier Protein (65-74); Peptide 2: A-B Amyloid (1-42)

Table 3: Comparative Yields of Common Coupling Reagents [9]

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
This compound HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99

Experimental Protocols: Detailed Methodologies

The following are detailed, representative protocols for this compound-mediated coupling in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

    • Confirm the presence of a free primary amine using a qualitative method such as the Kaiser test.[8]

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (1.9-4.5 equivalents) in DMF.

    • Add DIPEA or collidine (4-10 equivalents) to the solution and mix briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours, depending on the specific amino acids being coupled.[8]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., a negative Kaiser test indicates complete coupling).[8]

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[8]

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Workflow start Start: Resin with free amine preactivate Pre-activation: Amino Acid + this compound + Base in DMF coupling Coupling: Add activated amino acid to resin start->coupling preactivate->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->coupling Positive (Recouple) deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser_test->deprotection Negative wash2 Wash Resin (DMF) deprotection->wash2 next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle

General workflow for a single coupling cycle in SPPS.
Solution-Phase Synthesis Protocol[9]

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM, Acetonitrile (ACN))

  • Work-up and purification reagents

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in an anhydrous solvent.[8]

  • Pre-activation:

    • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[8]

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8]

Potential Side Reactions and Mitigation Strategies

While this compound is highly efficient, awareness of potential side reactions is crucial for optimizing outcomes.

  • Racemization: Although this compound is known to suppress racemization, it can still occur, particularly with sensitive amino acids or at elevated temperatures.[10] Maintaining a low reaction temperature and minimizing the pre-activation time can help to preserve stereochemical integrity.

  • Guanidinylation: Excess this compound can react with the free N-terminus of a peptide chain, leading to the formation of a tetramethylguanidinium cap that terminates chain elongation.[10] This can be minimized by using a stoichiometric amount or only a slight excess of this compound relative to the carboxylic acid and by avoiding prolonged pre-activation times before the addition of the amine.[7][10]

  • Reaction with Nucleophilic Side Chains: The activated carboxylic acid or excess this compound can react with unprotected nucleophilic side chains of amino acids such as serine, threonine, and cysteine.[5][10] The use of appropriate side-chain protecting groups is the most effective strategy to prevent these unwanted modifications.

  • Byproduct Removal: The byproduct tetramethylurea is highly polar and can be challenging to remove during purification.[7] Multiple aqueous washes, particularly with brine, can aid in its removal from the organic phase.[7]

Logical_Relationships goal High Yield & Purity in Amide Synthesis This compound This compound Activation This compound->goal conditions Optimized Reaction Conditions conditions->this compound param1 Stoichiometry conditions->param1 param2 Temperature conditions->param2 param3 Reaction Time conditions->param3 param4 Solvent & Base conditions->param4 mitigation Side Reaction Mitigation mitigation->this compound side1 Racemization mitigation->side1 side2 Guanidinylation mitigation->side2 side3 Side Chain Reactions mitigation->side3

References

The Role of HATU in Amide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and a vast array of other complex molecules.[1][2] The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable carboxylate-ammonium salt.[1][2] To overcome this, a host of coupling reagents have been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[1] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent reagent, renowned for its high efficiency, rapid reaction kinetics, and ability to minimize side reactions, particularly racemization.[3][4][5] This technical guide provides an in-depth exploration of the role of this compound in amide bond formation, covering its mechanism of action, practical applications, and a comparative analysis with other coupling reagents.

Mechanism of Action: The Formation of a Highly Reactive OAt-Active Ester

The efficacy of this compound lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester.[3] The generally accepted mechanism proceeds through the following steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]

  • Activation of this compound: The carboxylate anion attacks the electrophilic carbon of the guanidinium group in this compound.[7]

  • Formation of the OAt-Active Ester: This initial adduct is unstable and rapidly rearranges, with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety acting as a leaving group to form the highly reactive OAt-active ester. This step also generates tetramethylurea as a byproduct.

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester.

  • Amide Bond Formation: The resulting tetrahedral intermediate collapses to form the stable amide bond and releases HOAt.[3]

The superior performance of this compound is largely attributed to the 7-azabenzotriazole (OAt) moiety. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, which is thought to stabilize the transition state of the aminolysis step, thereby accelerating the reaction rate and suppressing epimerization.[6]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + this compound This compound This compound Tetramethylurea Tetramethylurea Amide_Bond Amide R-CO-NH-R' OAt_Ester->Amide_Bond + R'-NH₂ Amine R'-NH₂ HOAt HOAt

Caption: Mechanism of this compound-mediated amide bond formation.

Advantages of Using this compound

The use of this compound as a coupling reagent offers several distinct advantages in amide bond synthesis:

  • High Coupling Efficiency and Yields: this compound is known for promoting rapid and clean reactions, often leading to high yields of the desired amide product, even with sterically hindered amino acids or complex substrates.[3][8]

  • Fast Reaction Kinetics: Amide bond formation with this compound is typically fast, with many reactions reaching completion within minutes to a few hours at room temperature.[3][9]

  • Suppression of Racemization: The preservation of stereochemical integrity is critical in peptide synthesis and the development of chiral drugs. The HOAt moiety in this compound is highly effective at minimizing epimerization of the activated amino acid.[3][4][9]

  • Versatility: this compound is compatible with a wide range of solvents, including DMF, NMP, DCM, and THF, and is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[3]

  • Effectiveness in Difficult Couplings: this compound has proven to be particularly effective in challenging coupling reactions, such as macrocyclizations and the coupling of N-methylated amino acids.[7][8][10]

Quantitative Data and Comparative Performance

The selection of a coupling reagent is often guided by empirical data. The following tables summarize the general reaction conditions for this compound-mediated couplings and provide a comparative overview of its performance against other common reagents.

Table 1: General Reaction Conditions for this compound-Mediated Amide Coupling [3]

ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Carboxylic Acid 1.0 - 1.2 equivalents2.0 - 5.0 equivalents
Amine 1.0 equivalent1.0 equivalent (on resin)
This compound 1.0 - 1.5 equivalents1.9 - 4.5 equivalents
Base (e.g., DIPEA) 2.0 - 5.0 equivalents4.0 - 10.0 equivalents
Solvent DMF, DCM, ACN, THFDMF, NMP, DCM
Reaction Time 1 - 18 hours30 minutes - 4 hours
Temperature 0 °C to Room TemperatureRoom Temperature

Table 2: Comparative Performance of Coupling Reagents in a Model "Difficult" Peptide Synthesis [11]

Coupling ReagentPurity of Crude ProductCoupling EfficiencyPropensity for Side Reactions
This compound HighVery HighLow (with proper stoichiometry)
HBTU ModerateHighModerate
HCTU HighHighLow
PyBOP ModerateGoodModerate
COMU Very HighVery HighVery Low

Note: Performance can be sequence and substrate-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in synthesis. Below are representative procedures for both solution-phase and solid-phase amide coupling using this compound.

Solution-Phase Amide Coupling Protocol

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • This compound (1.0 - 1.5 eq)

  • DIPEA or TEA (2.0 - 5.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Work-up reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in the chosen anhydrous solvent.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature.

  • Pre-activation: Allow the mixture to stir for 5-15 minutes for pre-activation of the carboxylic acid.[12]

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure amide.

Solution_Phase_Workflow Start Start Dissolve Dissolve Carboxylic Acid and this compound in Solvent Start->Dissolve Add_Base Add DIPEA/TEA Dissolve->Add_Base Preactivate Pre-activate (5-15 min) Add_Base->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir at Room Temperature (1-18h) Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purification Workup->Purify End Pure Amide Purify->End

Caption: General workflow for solution-phase this compound coupling.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard cycle for coupling an Fmoc-protected amino acid to a resin-bound peptide.[3]

Materials:

  • Fmoc-protected amino acid (2-5 eq relative to resin loading)

  • This compound (1.9-4.5 eq)

  • DIPEA or Collidine (4-10 eq)

  • Anhydrous DMF

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA and briefly mix. This pre-activation step should be short (1-5 minutes).[13]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Activation Activate Amino Acid with this compound/DIPEA Washing1->Activation Coupling Couple to Resin Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive Washing2 Wash with DMF/DCM Monitoring->Washing2 Negative Next_Cycle Next Amino Acid or Final Deprotection Washing2->Next_Cycle

Caption: A single coupling cycle in Fmoc-based SPPS using this compound.

Potential Side Reactions and Mitigation Strategies

While this compound is a highly effective coupling reagent, potential side reactions can occur, particularly if the reaction conditions are not optimized.

  • Guanidinylation: If an excess of this compound is used, it can react with the free N-terminal amine of the peptide, forming a guanidinium cap that terminates chain elongation.[9] This can be mitigated by using a slight excess of the activated amino acid and avoiding a large excess of this compound.

  • Reaction with Nucleophilic Side Chains: The nucleophilic side chains of certain amino acids, such as tyrosine, lysine, and cysteine, can react with this compound. This can be addressed by using appropriate side-chain protecting groups or by optimizing the order of addition of reagents (pre-activation of the carboxylic acid before adding the amine component).[10]

  • Racemization: Although this compound is known to suppress racemization, it can still occur, especially with sensitive amino acids or under prolonged reaction times. Using a hindered base like collidine instead of DIPEA can sometimes reduce the extent of epimerization.[3]

Conclusion

This compound has established itself as a "gold standard" reagent for amide bond formation in both academic and industrial settings.[5] Its ability to efficiently mediate the coupling of carboxylic acids and amines with high yields, rapid reaction rates, and minimal racemization makes it an invaluable tool for the synthesis of peptides, pharmaceuticals, and other complex organic molecules. A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions, as outlined in this guide, will enable researchers and drug development professionals to harness the full potential of this powerful coupling reagent.

References

Methodological & Application

Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and overall success. Among the premier activating agents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a reagent of choice for its rapid reaction kinetics, high coupling efficiency, and remarkable ability to suppress racemization.[1][2][3] These attributes make this compound an invaluable tool for the synthesis of simple to complex peptides, including those with sterically hindered or aggregation-prone sequences.[4]

This document provides detailed application notes and standardized protocols for this compound-mediated peptide coupling in SPPS, designed to guide researchers, scientists, and drug development professionals in optimizing their peptide synthesis workflows.

Mechanism of Action

This compound is an aminium salt-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester.[2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial to its high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[2] The general mechanism is as follows:

  • Activation: In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-α-protected amino acid is deprotonated. The resulting carboxylate attacks this compound to form the OAt-active ester.

  • Coupling: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the highly reactive OAt-active ester, leading to the formation of the desired peptide bond.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (N-α-Protected Amino Acid) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + this compound, Base This compound This compound This compound->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond R-CO-NH-Peptide-Resin (Elongated Peptide) Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->Peptide_Bond SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, this compound, DIPEA in DMF) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid cleavage 5. Final Deprotection & Cleavage from Resin repeat->cleavage Final Amino Acid end End: Purified Peptide cleavage->end

References

Application Notes and Protocols for Utilizing HATU in the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. While solid-phase peptide synthesis (SPPS) has become a routine technique, the assembly of "difficult sequences" remains a significant challenge. These sequences, often characterized by sterically hindered amino acids, N-methylated residues, or a propensity to aggregate, can lead to incomplete reactions, low yields, and impure products. The choice of coupling reagent is paramount in overcoming these obstacles.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a powerhouse coupling reagent, demonstrating exceptional efficiency and reliability, particularly in the synthesis of challenging peptides.[1] Its rapid reaction kinetics and high acylation efficiency contribute to minimizing side reactions, such as racemization, and improving the purity and yield of the final peptide product.[2][3] This document provides detailed application notes, comparative data, and experimental protocols for the effective use of this compound in the synthesis of difficult peptide sequences.

Mechanism of Action

This compound is an aminium/uronium-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester.[3] This process is facilitated by the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The key to this compound's enhanced reactivity lies in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring participates in the reaction, accelerating the coupling and suppressing racemization.[1]

The activation and coupling process can be summarized in two main steps:

  • Activation: The carboxylic acid of the incoming amino acid is activated by this compound in the presence of a base, forming a highly reactive OAt-active ester.

  • Coupling: The N-terminal amine of the resin-bound peptide attacks the activated ester, forming the desired peptide bond.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester + this compound + Base This compound This compound Base Base (DIPEA) Coupled_Peptide R-CO-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Figure 1: Simplified mechanism of this compound-mediated peptide bond formation.

Applications for Difficult Peptide Sequences

This compound's superior performance is most evident when synthesizing peptides that are challenging due to their sequence or constituent amino acids.

Aggregation-Prone Sequences

Peptide chain aggregation during SPPS is a major cause of incomplete reactions and low yields.[4] Fast coupling kinetics are crucial to mitigate this issue. This compound's ability to drive reactions to completion rapidly minimizes the time available for inter-chain hydrogen bonding and aggregation.

A notable example is the synthesis of the highly hydrophobic and aggregation-prone beta-amyloid (1-42) peptide. A study employing a linear Fmoc SPPS protocol with this compound as the coupling reagent reported a crude yield of 33%.[4] By incorporating pseudoprolines to further disrupt aggregation, the crude yield increased to 57%.[4]

Sterically Hindered Amino Acids

Coupling sterically hindered amino acids, such as α,α-disubstituted amino acids like aminoisobutyric acid (Aib), is notoriously difficult. Standard coupling reagents often fail to achieve complete and efficient coupling. This compound has proven to be an effective reagent for the incorporation of such residues.[5]

N-Methylated Amino Acids

The introduction of N-methylated amino acids into a peptide sequence can enhance its proteolytic stability and membrane permeability. However, the secondary amine of N-methylated residues is less nucleophilic and more sterically hindered, making peptide bond formation challenging. This compound is a preferred coupling reagent for incorporating N-methylated amino acids.[6]

Data Presentation: Comparative Performance of Coupling Reagents

The following tables summarize the performance of this compound in comparison to other common coupling reagents for the synthesis of difficult peptide sequences.

Table 1: Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)

The ACP (65-74) fragment (H-VQAAIDYING-OH) is a well-established benchmark for evaluating the efficiency of coupling reagents due to its tendency to aggregate.

Coupling ReagentCoupling TimeCrude Purity (%)Reference
This compound 2 x 1 min~80-85[7]
HCTU2 x 1 min~80-85[7]
HBTU2 x 1 minLower than this compound/HCTU[7]
PyBOP2 x 1 minLower than this compound/HCTU[7]
TBTU2 x 1 minLower than this compound/HCTU[7]
This compound 2 x 20 min91.23[8]
HCTU2 x 20 min92.11[8]
PyBOP2 x 20 min88.54[8]

Table 2: Synthesis of Beta-Amyloid (1-42)

Beta-amyloid (1-42) is a highly challenging sequence due to its length and hydrophobicity, leading to severe aggregation.

Coupling ReagentStrategyCrude Yield (%)Reference
This compound Linear SPPS33[4]
This compound With Pseudoprolines57[4]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in Fmoc-based SPPS.

SPPS_Workflow start Start Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, this compound, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end_cycle End Cycle wash2->end_cycle next_cycle Repeat for next amino acid end_cycle->next_cycle

Figure 2: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Standard this compound Coupling on Solid Support

This protocol outlines the procedure for coupling a standard Fmoc-protected amino acid using this compound.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended to 2-4 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Coupling of N-Methylated Amino Acids using this compound

This protocol is adapted for the more challenging coupling of N-methylated amino acids.

Materials:

  • Fmoc-N-methyl-amino acid

  • This compound

  • DIPEA

  • DMF or N-Methyl-2-pyrrolidone (NMP)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents based on resin loading) and this compound (4 equivalents) in DMF or NMP.[6]

    • Add DIPEA (8 equivalents) to the solution.[6]

    • Allow the mixture to pre-activate for 5 minutes at room temperature.[6]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for at least 1 hour at room temperature.[6] Longer coupling times (e.g., 2-4 hours or overnight) may be necessary.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a test suitable for secondary amines (e.g., bromophenol blue test), as the Kaiser test may give a false negative.

    • Once the coupling is complete, wash the resin as described in Protocol 1.

Case Study: Synthesis of a Peptidic GPCR Ligand and its Signaling Pathway

Many G protein-coupled receptors (GPCRs) are activated by peptide ligands.[9][10] The synthesis of these peptides is crucial for studying their structure-activity relationships and downstream signaling. Angiotensin II is an octapeptide hormone that is a key regulator of blood pressure and electrolyte balance, exerting its effects through the Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R), which are both GPCRs.[1][9]

Angiotensin II Receptor Signaling Pathway

Upon binding of Angiotensin II to the AT1 receptor, a conformational change occurs, leading to the activation of intracellular G-proteins (primarily Gq/11 and Gi/o).[9] This initiates a signaling cascade that results in various physiological responses.

GPCR_Signaling Angiotensin II Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds G_protein Gq/11 AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_response Cellular Response (e.g., Vasoconstriction, Aldosterone Secretion) PKC->Cell_response Leads to

Figure 3: Simplified Angiotensin II signaling pathway via the AT1 receptor.

The synthesis of Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) and its analogs can be efficiently achieved using Fmoc-SPPS with this compound as the coupling reagent, particularly to ensure efficient coupling of the sterically hindered valine and isoleucine residues and to minimize racemization of histidine.

Conclusion

This compound is a highly effective and versatile coupling reagent that is particularly well-suited for the synthesis of difficult peptide sequences. Its ability to mediate rapid and efficient couplings minimizes common side reactions and leads to higher purity and yields of the desired peptide. For researchers working with aggregation-prone sequences, sterically hindered amino acids, or N-methylated residues, this compound is an invaluable tool. By understanding its mechanism of action and employing optimized protocols, scientists can successfully synthesize challenging peptides for a wide range of applications in research and drug development.

References

Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its efficiency in amide bond formation.[1] Its rapid kinetics, high coupling efficiency, and ability to suppress racemization make it an invaluable tool for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][3] A critical parameter in leveraging this compound's full potential is the activation time—the period during which the carboxylic acid is pre-mixed with this compound and a base before the addition of the amine. This pre-activation step is crucial for forming the highly reactive OAt-active ester, which subsequently reacts with the amine to form the desired peptide bond.[2][4]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in optimizing this compound activation and coupling times for successful peptide synthesis.

Mechanism of Action

The efficacy of this compound is rooted in its ability to rapidly convert a carboxylic acid into a more electrophilic species. The process involves two key steps:

  • Activation: The carboxylate anion, formed by a non-nucleophilic base (e.g., DIPEA), attacks this compound to generate an unstable O-acyl(tetramethyl)isouronium salt.[4]

  • Active Ester Formation: The OAt anion, a component of the this compound structure, rapidly attacks the isouronium salt. This forms the highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[4]

The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is what distinguishes this compound from reagents like HBTU.[2][5] The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive, leading to faster and more complete coupling reactions with a lower risk of epimerization.[5]

HATU_Mechanism cluster_activation Pre-Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) This compound This compound ActiveEster OAt-Active Ester Amine Amine (R'-NH2) Peptide Peptide Bond (R-CO-NH-R') Carboxylate->ActiveEster + this compound TMU Tetramethylurea ActiveEster->Peptide + Amine

Caption: Mechanism of this compound-mediated amide bond formation.

Data Presentation

Quantitative Data Summary

The efficiency of a coupling reagent is often evaluated by the purity of the final peptide product under various conditions.

Table 1: General Reaction Conditions for this compound Peptide Coupling [2]

Parameter Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents 1.0 - 1.2 equivalents
This compound 1.9 - 4.5 equivalents 1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents 2.0 - 5.0 equivalents
Solvent DMF, NMP, DCM DMF, DCM, ACN, THF
Pre-activation Time 1 - 15 minutes 15 - 30 minutes
Coupling Time 30 minutes - 4 hours 1 - 18 hours

| Temperature | Room Temperature | 0 °C to Room Temperature |

Table 2: Comparative Coupling Efficiency of this compound vs. Other Reagents [6] Data from a comparative study on the synthesis of a model peptide using fast conventional Fmoc SPPS.

Coupling AgentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
This compound 83.63%79.85%
HCTU 78.52%81.71%
PyBOP 48.11%70.27%

These results highlight that for very short coupling times, this compound provides the highest crude purity, making it ideal for rapid synthesis protocols.[6]

Experimental Protocols

Proper pre-activation is key to avoiding a significant side reaction where the amine nucleophile attacks this compound directly.[7] Therefore, the generally recommended order of addition is to pre-activate the carboxylic acid with this compound and a base before adding the amine.[7]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.[2]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents) to the solution.[2] Allow the mixture to pre-activate for 1-2 minutes.[5][8] For sterically hindered amino acids, this time can be extended up to 15 minutes.[7]

  • Coupling: Immediately add the activated amino acid solution to the prepared resin.[2]

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours. The required time depends on the specific amino acids being coupled.[2]

  • Monitoring and Washing: Monitor the reaction using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.[2]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Workflow Start Start: Resin with free N-terminus Preactivate Pre-activation: Fmoc-AA + this compound + DIPEA in DMF (1-15 min) Start->Preactivate Couple Coupling: Add activated mix to resin (30 min - 4h) Preactivate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Test Kaiser Test Wash1->Test Test->Couple Positive (Recouple) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Test->Deprotect Negative Wash2 Wash Resin (DMF) Deprotect->Wash2 NextAA Couple Next Amino Acid? Wash2->NextAA End Final Peptide NextAA->Preactivate Yes NextAA->End No

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Protocol 2: Solution-Phase Peptide Synthesis using this compound

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • DIPEA or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM, ACN)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere.[2] Add DIPEA or TEA (2.0-5.0 equivalents) to the mixture.[2]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the complete formation of the OAt-active ester.[2][9] Some protocols suggest starting at 0°C during reagent addition.[10]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and proceed with standard aqueous work-up to remove water-soluble byproducts and excess reagents.

Factors Influencing Activation & Coupling Time

Optimizing reaction times requires consideration of several factors.

factors_graph center Optimal Activation & Coupling Time sterics Steric Hindrance of Amino Acids sterics->center solvent Solvent Polarity & Solubility solvent->center base Base Choice & Concentration base->center temp Reaction Temperature temp->center reagents Reagent Equivalents reagents->center

Caption: Key factors influencing this compound coupling reaction times.

  • Steric Hindrance: Coupling sterically hindered amino acids (e.g., Val, Ile) is more challenging and may require longer pre-activation and coupling times, or even a second coupling step ("double coupling").[8][11]

  • Solvent: DMF is the most common solvent due to its excellent solvating properties for all components.[2][4] The choice of solvent can impact reaction rates and reagent solubility.[7]

  • Base: A non-nucleophilic base like DIPEA is crucial. The amount of base can influence the rate of both carboxylate and active ester formation.[2]

  • Racemization: While this compound is known for low racemization, excessively long coupling times (>3 hours) can increase this risk, especially with sensitive amino acids.[12][13]

Conclusion

This compound is a superior coupling reagent for modern peptide synthesis. The key to its successful application lies in the pre-activation of the carboxylic acid, a step that generates the highly reactive OAt-active ester. While immediate addition of the activated mixture is often effective in SPPS, a dedicated pre-activation time of 1-15 minutes for SPPS and 15-30 minutes for solution-phase synthesis is recommended to maximize yield and minimize side reactions. By carefully considering the protocols and influencing factors outlined in these notes, researchers can effectively harness the power of this compound to achieve high-purity peptides with excellent efficiency.

References

Application Notes: Standard Protocol for HATU Coupling in Solution Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium-based coupling reagent renowned for its efficiency in amide bond formation.[1] First reported by Louis A. Carpino in 1993, this compound has become a preferred reagent in both solution-phase and solid-phase peptide synthesis.[2][3] Its widespread adoption is attributed to its rapid reaction kinetics, high coupling efficiency, low rates of racemization, and effectiveness with sterically hindered amino acids.[4][5][6] this compound activates a carboxylic acid by forming a highly reactive OAt-active ester, which then readily couples with a primary or secondary amine to form the desired amide bond.[2][4][7] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is critical to its performance, accelerating the reaction and suppressing epimerization.[2][4]

Mechanism of Action

The this compound-mediated coupling reaction proceeds through a two-step mechanism.[2] First, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of this compound to form an unstable O-acyl(tetramethyl)isouronium salt.[2][8] This intermediate is rapidly attacked by the OAt anion to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[2] In the second step, the amine nucleophile attacks the active ester, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[2][8]

HATU_Mechanism cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + this compound This compound This compound This compound->ActiveEster TMU Tetramethylurea (byproduct) ActiveEster->TMU releases ActiveEster_ref OAt-Active Ester Amine Amine (R'-NH₂) Amide Amide Product Amine->Amide + Active Ester HOAt HOAt (byproduct) Amide->HOAt releases ActiveEster_ref->Amide

Mechanism of this compound-mediated amide bond formation.

Data Presentation: General Reaction Conditions

The following table summarizes the typical reaction conditions for this compound coupling in the solution phase. These parameters can be optimized based on the specific substrates used.

ParameterRecommended Range/TypeNotes
Carboxylic Acid 1.0 equivalentThe limiting reagent.
Amine 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
This compound 1.0 - 1.5 equivalentsUsing excess this compound can lead to side reactions like guanidinylation of the amine.[7][9]
Base 2.0 - 5.0 equivalentsA non-nucleophilic tertiary amine like DIPEA or Triethylamine (TEA) is required to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[2][4]
Solvent DMF, DCM, ACN, THFAnhydrous polar aprotic solvents are preferred. DMF is most common.[2][4]
Temperature 0 °C to Room TemperatureReactions are typically run at room temperature. Lower temperatures may be used for sensitive substrates to minimize side reactions.[4]
Reaction Time 1 - 18 hoursReaction progress should be monitored by TLC or LC-MS.[4]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture.[4]

Experimental Protocol: Solution-Phase this compound Coupling

This protocol provides a general procedure for the coupling of a carboxylic acid and an amine in solution using this compound.

Materials:

  • Carboxylic acid

  • Amine

  • This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM, Acetonitrile)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Work-up reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Purification supplies (e.g., silica gel for column chromatography)

Workflow cluster_setup Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq.) and this compound (1.0-1.5 eq.) in anhydrous solvent under N₂. B Add Base (DIPEA/TEA, 2.0-5.0 eq.). A->B C Stir for 15-30 min at RT (Pre-activation). B->C D Add Amine (1.0-1.2 eq.) to the reaction mixture. C->D E Stir for 1-18 hours at RT. D->E F Monitor reaction progress (TLC or LC-MS). E->F G Dilute with organic solvent (e.g., Ethyl Acetate). F->G H Wash sequentially with: 1. Weak acid (1N HCl) 2. Sat. NaHCO₃ 3. Brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate. H->I J Purify crude product (e.g., Column Chromatography). I->J

General workflow for solution-phase this compound coupling.

Procedure:

  • Reaction Setup & Pre-activation:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents).[4]

    • Dissolve the solids in a suitable anhydrous solvent (e.g., DMF).

    • Add the base, DIPEA or TEA (2.0-5.0 equivalents), to the mixture.[4]

    • Stir the solution at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester and is considered best practice to maximize yield and minimize side reactions.[4][10]

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the activated carboxylic acid mixture.[4]

    • Continue to stir the reaction at room temperature.

    • Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 18 hours.[4]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[4]

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[4] These washes remove unreacted amine, excess acid, HOAt, and the base.

    • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude amide product.[4]

  • Purification:

    • Purify the crude product using an appropriate technique, such as flash column chromatography on silica gel or recrystallization, to yield the pure amide.[4]

Potential Side Reactions and Considerations

  • Guanidinylation: A potential side reaction is the reaction of the amine with this compound itself, leading to the formation of a guanidinium byproduct on the amine, which terminates the desired reaction.[9] Pre-activating the carboxylic acid before adding the amine is the most effective way to prevent this.[10][11]

  • Racemization: While this compound is known for suppressing racemization, it can still occur, especially with sensitive amino acids.[1] Running the reaction at lower temperatures (e.g., 0 °C) can help minimize this risk.

  • Reaction with Nucleophilic Side Chains: Amino acids with nucleophilic side chains (e.g., lysine, cysteine, tyrosine) can potentially react with this compound.[9] Careful control of stoichiometry is crucial to minimize these unwanted adducts.[9]

  • Byproduct Removal: The byproducts of the reaction, tetramethylurea and HOAt, are generally water-soluble and are typically removed during the aqueous work-up.[12] However, tetramethylurea can sometimes be challenging to remove from polar products.[12]

References

The Role of HATU in Macrocyclization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles represent a unique and increasingly important class of molecules in drug discovery and development. Their constrained conformations can lead to high binding affinity, enhanced metabolic stability, and improved selectivity for challenging biological targets compared to their linear counterparts. The critical step in the synthesis of these molecules is the macrocyclization reaction, where the choice of coupling reagent is paramount to achieving high yields and minimizing side reactions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for macrolactamization, the formation of a cyclic amide. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it a favored choice for the synthesis of complex macrocyclic peptides and other challenging molecular scaffolds. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in macrocyclization reactions.

Mechanism of this compound-Mediated Macrocyclization

This compound is a uronium salt-based coupling reagent that activates a carboxylic acid by forming a highly reactive OAt-active ester.[1] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its enhanced reactivity and its ability to minimize the loss of stereochemical integrity (epimerization), a common side reaction in peptide chemistry.[1]

In a macrocyclization reaction, the linear precursor, which contains both a free carboxylic acid and a free amine, undergoes an intramolecular coupling reaction. The process can be summarized in the following steps:

  • Activation: The carboxylic acid at one terminus of the linear precursor reacts with this compound in the presence of a non-nucleophilic base (e.g., DIPEA) to form the OAt-active ester.

  • Intramolecular Cyclization: The nucleophilic amine at the other terminus of the same molecule attacks the activated ester, leading to the formation of an amide bond and the closure of the macrocycle.

  • Byproduct Formation: Tetramethylurea is released as a byproduct.

The intramolecular nature of this reaction is favored under high-dilution conditions, which minimizes intermolecular side reactions such as dimerization and oligomerization.

HATU_Mechanism cluster_activation Activation Step cluster_cyclization Cyclization Step Linear_Precursor Linear Precursor (with -COOH and -NH2) Activated_Ester OAt-Active Ester Intermediate Linear_Precursor->Activated_Ester This compound Activation This compound This compound + DIPEA Macrocycle Macrocyclic Product Activated_Ester->Macrocycle Intramolecular Nucleophilic Attack Byproduct Tetramethylurea Activated_Ester->Byproduct Release start start->Linear_Precursor

Mechanism of this compound-mediated macrocyclization.

Data Presentation

This compound-Mediated Macrocyclization Reaction Conditions and Yields

The following table summarizes various examples of this compound-mediated macrocyclization reactions, detailing the reaction conditions and the resulting yields. This data highlights the versatility of this compound for different substrates and reaction scales.

Linear PrecursorCoupling Reagent (Equivalents)Base (Equivalents)SolventConcentration (mM)Time (h)Temperature (°C)Yield (%)Reference
Precursor to a Vaniprevir intermediateThis compound (1.0)DIPEA (2.0)DMFNot specifiedNot specifiedRoom Temperature75
Cyclopentapeptide analog precursor (6)This compound (Not specified)DIEA (Not specified)DCM0.70.42 (25 min)75 (MW)79
Linear Precursor to Ustat A derivative (2)This compound (0.5)DIPEA (8.0)CH2Cl226Room Temperature36
14-membered macrocycle precursorThis compound (Not specified)Not specifiedNot specifiedNot specified260~45
Precursor to a daptomycin analogThis compound (Not specified)DIPEA (Not specified)DMFNot specifiedNot specifiedNot specifiedTrace

Note: This table is a compilation of data from various sources and reaction conditions may vary based on the specific substrate and experimental setup.

Comparison of this compound with Other Coupling Reagents in Macrocyclization

This compound's superior performance is often highlighted when compared to other common coupling reagents. The following table presents a comparison of crude product purity in a model peptide synthesis, illustrating the efficiency of this compound, particularly at shorter reaction times.

Coupling ReagentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
This compound 83.63% 79.85%
HCTU78.52%81.71%
PyBOP48.11%70.27%

Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[2] This data suggests that for rapid macrocyclization protocols, this compound can provide significantly purer crude product, which can simplify downstream purification efforts.[2]

Experimental Protocols

General Workflow for this compound-Mediated Macrocyclization

The following diagram illustrates a typical workflow for a solution-phase macrocyclization reaction using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Synthesize Linear Precursor B Purify and Characterize Linear Precursor A->B C Dissolve Linear Precursor in Anhydrous Solvent (High Dilution) B->C D Add Base (e.g., DIPEA) C->D E Add this compound Solution (Slow Addition) D->E F Stir at Room Temperature (Monitor by LC-MS) E->F G Quench Reaction and Remove Solvent F->G H Purify Crude Macrocycle (e.g., HPLC) G->H I Characterize Final Product H->I

General workflow for solution-phase macrocyclization.
Detailed Protocol for Solution-Phase Head-to-Tail Cyclization of a Linear Peptide

This protocol provides a general method for the macrocyclization of a linear peptide in solution using this compound. It is crucial to work under anhydrous conditions to prevent hydrolysis of the activated ester.

Materials:

  • Linear peptide with a free N-terminus and a free C-terminus

  • This compound (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM, optional)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Preparation of the Linear Peptide Solution:

    • The purified and lyophilized linear peptide is dissolved in anhydrous DMF to achieve a high dilution concentration, typically between 0.1 and 1 mM. This is a critical step to favor the intramolecular cyclization over intermolecular oligomerization. A mixture of DMF and DCM can also be used as the solvent.

  • Reaction Setup:

    • The peptide solution is stirred in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • The required amount of DIPEA or collidine is added to the stirred solution.

  • Addition of this compound:

    • In a separate flask, this compound is dissolved in a small amount of anhydrous DMF.

    • This this compound solution is added dropwise to the peptide solution over a period of several hours using a syringe pump. Slow addition helps to maintain a low concentration of the activated species, further minimizing side reactions.

  • Cyclization Reaction:

    • The reaction mixture is stirred at room temperature for 12 to 24 hours.

    • The progress of the reaction should be monitored by LC-MS to determine the consumption of the linear precursor and the formation of the macrocyclic product.

  • Work-up:

    • Once the reaction is complete, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • Purification:

    • The crude cyclic peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

    • The product is then purified by preparative RP-HPLC to isolate the desired macrocycle from any remaining linear peptide, oligomers, or other impurities.

  • Characterization:

    • The purified macrocyclic peptide is characterized by mass spectrometry and NMR to confirm its identity and purity.

General Protocol for On-Resin Macrocyclization

On-resin cyclization can be an efficient strategy as the solid support can promote a "pseudo-dilution" effect, favoring intramolecular reactions.

Materials:

  • Resin-bound linear peptide with the N-terminus deprotected and the C-terminus attached to the resin via a side-chain linker.

  • This compound (2.0 - 3.0 equivalents)

  • DIPEA or Collidine (4.0 - 6.0 equivalents)

  • Anhydrous DMF

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Resin Preparation:

    • The resin-bound linear peptide is swelled in DMF.

    • The N-terminal protecting group (e.g., Fmoc) is removed using standard deprotection protocols.

    • The resin is thoroughly washed with DMF to remove deprotection reagents.

  • Cyclization:

    • A solution of this compound and DIPEA in DMF is prepared and added to the resin.

    • The reaction is agitated at room temperature for 1 to 4 hours.

    • The progress of the cyclization can be monitored using a qualitative test such as the Kaiser test. A negative test indicates the complete consumption of the free amine.

  • Washing:

    • Once the cyclization is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • The cyclic peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed by treatment with a suitable cleavage cocktail.

  • Purification and Characterization:

    • The crude cyclic peptide is precipitated, purified by RP-HPLC, and characterized as described in the solution-phase protocol.

Conclusion

This compound is a highly effective and versatile coupling reagent for the synthesis of macrocycles, particularly for macrolactamization in peptide and non-peptide systems. Its ability to promote rapid and efficient cyclization with minimal racemization makes it an invaluable tool for researchers and professionals in drug discovery and development.[3] The choice between solution-phase and on-resin cyclization will depend on the specific target molecule and synthetic strategy. By following the detailed protocols and considering the comparative data presented, scientists can leverage the power of this compound to successfully synthesize complex macrocyclic compounds for a wide range of applications.

References

Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of amide bonds involving sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib), β-branched (e.g., Val, Ile), and N-methylated amino acids, presents a significant challenge in peptide synthesis and medicinal chemistry. Standard coupling reagents often lead to low yields, slow reaction rates, and increased racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a premier coupling reagent for overcoming these synthetic hurdles. Its high reactivity, attributed to the formation of a highly reactive OAt-active ester, enables efficient amide bond formation even in the most challenging cases, often with suppressed epimerization.[1][2][3][4] This document provides detailed protocols and application notes for the effective use of this compound in couplings involving sterically hindered amino acids.

Mechanism of Action and Mitigation of Side Reactions

This compound is an aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), this compound reacts with a carboxylic acid to form a highly reactive OAt-ester intermediate. This activated ester is then susceptible to nucleophilic attack by the amine component to form the desired amide bond. The pyridine nitrogen within the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction and making this compound more efficient than its HOBt-based analogue, HBTU.[3]

A potential side reaction associated with this compound and other uronium-based reagents is the guanidinylation of the free N-terminal amine of the peptide chain.[2][5] This occurs when this compound is present in excess or when the amine is exposed to the coupling reagent before the carboxylic acid is fully activated. This side reaction caps the peptide, preventing further elongation. To minimize guanidinylation, it is crucial to pre-activate the carboxylic acid with this compound and the base for a short period before adding the amine component.[1][6]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Activated_Ester OAt-Active Ester RCOOH->Activated_Ester + this compound + Base Base Base (e.g., DIPEA) This compound This compound Side_Reaction Guanidinylation (Side Reaction) Amide Amide Bond (R-CO-NH-R') Activated_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Side_Reaction Excess this compound SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin (1-2 hours) Wash1->Coupling Preactivation Pre-activate: Fmoc-AA + this compound + DIPEA Preactivation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Kaiser/Bromophenol Blue Test Wash2->Monitoring Next_Cycle Next Amino Acid? Monitoring->Next_Cycle Next_Cycle->Deprotection Yes Cleavage Cleave from Resin (TFA Cocktail) Next_Cycle->Cleavage No End End: Purify Peptide Cleavage->End

References

The Pivotal Role of HATU in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of natural product synthesis, the formation of amide bonds is a fundamental and often challenging step. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing racemization, and ensuring the successful construction of complex molecular architectures. Among the plethora of available reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a powerhouse, enabling the synthesis of a wide array of complex natural products.[1] Its high coupling efficiency, rapid reaction rates, and ability to overcome steric hindrance make it an invaluable tool for modern organic synthesis.[1][2]

This document provides detailed application notes and experimental protocols for the this compound-mediated synthesis of complex natural products, with a focus on specific examples that showcase its versatility and robustness. The information presented herein is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive molecules.

Mechanism of this compound-Mediated Amide Bond Formation

This compound is a uronium salt-based coupling reagent that activates carboxylic acids to facilitate amide bond formation. The generally accepted mechanism involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), reacts with this compound to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly converted to a more stable OAt-active ester.[3]

  • Nucleophilic Attack by the Amine: The amine component then attacks the activated ester, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[3]

The presence of the HOAt moiety is crucial for the high efficiency of this compound, as it is believed to stabilize the incoming amine through a hydrogen-bonded transition state, thereby accelerating the reaction and suppressing racemization.[3]

HATU_Mechanism Carboxylic_Acid R-COOH Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester This compound This compound This compound->Activated_Ester Base Base (e.g., DIPEA) Amide Amide (R-CO-NHR') Activated_Ester->Amide Byproducts HOAt + Tetramethylurea Activated_Ester->Byproducts Amine R'-NH2 Amine->Amide

Caption: General mechanism of this compound-mediated amide bond formation.

Application Note 1: Total Synthesis of Himastatin

Himastatin is a complex homodimeric cyclic depsipeptide with potent antibiotic and antitumor activities. Its intricate structure, featuring multiple chiral centers and a challenging biaryl linkage, makes its total synthesis a formidable task. This compound has been instrumental in several key steps of its synthesis, including both peptide couplings and a crucial macrolactamization.[4][5]

Experimental Workflow for Himastatin Monomer Synthesis

The synthesis of the himastatin monomer involves a series of this compound-mediated peptide couplings to assemble the linear precursor, followed by an intramolecular macrolactamization to form the cyclic core.

Himastatin_Workflow Start Protected Amino Acid Fragments Coupling1 This compound-mediated Peptide Coupling 1 Start->Coupling1 Deprotection1 Deprotection Coupling1->Deprotection1 Coupling2 This compound-mediated Peptide Coupling 2 Deprotection1->Coupling2 Deprotection2 Deprotection Coupling2->Deprotection2 Linear_Precursor Linear Peptide Precursor Deprotection2->Linear_Precursor Macrolactamization This compound-mediated Macrolactamization Linear_Precursor->Macrolactamization Monomer Himastatin Monomer Macrolactamization->Monomer

Caption: Workflow for the synthesis of the himastatin monomer.

Quantitative Data for this compound-Mediated Steps in Himastatin Synthesis
StepCarboxylic Acid (equiv.)Amine (equiv.)This compound (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Peptide Coupling 11.01.11.1DIPEA (2.0)DMF2312~85
Peptide Coupling 21.01.21.2DIPEA (2.5)DMF2312~80
Macrolactamization1.0-1.52,4,6-Collidine (3.0)CH2Cl20 to 2316~70

Note: The data presented here are representative values compiled from published synthetic routes and may vary depending on the specific substrates and reaction conditions.[4][5]

Experimental Protocol: this compound-Mediated Macrolactamization of Himastatin Precursor
  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the linear peptide precursor (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) to a concentration of approximately 0.001 M.

  • Addition of Reagents: To the stirred solution, add 1-hydroxy-7-azabenzotriazole (HOAt, 1.5 equiv) and 2,4,6-collidine (3.0 equiv).

  • Cooling and Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (1.5 equiv) portion-wise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature (23 °C) and stir for 16 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the himastatin monomer.

Application Note 2: Total Synthesis of Teixobactin

Teixobactin is a novel antibiotic with a unique mode of action that has shown remarkable efficacy against a range of drug-resistant Gram-positive bacteria. Its structure consists of a cyclic depsipeptide core and a linear peptide tail. This compound has been successfully employed in the crucial macrolactamization step to construct the 13-membered cyclic ring of teixobactin.[2][6]

Experimental Workflow for Teixobactin Macrolactamization

Teixobactin_Workflow SPPS Solid-Phase Peptide Synthesis of Linear Precursor Cleavage Cleavage from Resin SPPS->Cleavage Linear_Peptide Purified Linear Depsipeptide Cleavage->Linear_Peptide Cyclization This compound/HOAt/OxymaPure-mediated Macrolactamization Linear_Peptide->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Teixobactin Teixobactin Deprotection->Teixobactin

Caption: Workflow for the final stages of teixobactin synthesis.

Quantitative Data for this compound-Mediated Macrolactamization in Teixobactin Synthesis
Carboxylic Acid (equiv.)This compound (equiv.)Additives (equiv.)Base (equiv.)SolventConcentration (mM)Temp. (°C)Time (h)Yield (%)
1.01.5HOAt (1.5), OxymaPure (1.5)DIPEA (3.0)CH2Cl20.12324~17-30

Note: The data presented here are representative values compiled from published synthetic routes and may vary depending on the specific substrates and reaction conditions.[2][7]

Experimental Protocol: this compound-Mediated Macrolactamization of Teixobactin Precursor
  • Preparation of the Linear Peptide: The linear depsipeptide precursor is synthesized using standard solid-phase peptide synthesis (SPPS) protocols and cleaved from the resin. The crude linear peptide is purified by reverse-phase HPLC.

  • Cyclization Reaction: Dissolve the purified linear peptide (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) to a final concentration of 0.1 mM under an argon atmosphere.

  • Addition of Reagents: To the stirred solution, add HOAt (1.5 equiv), OxymaPure (1.5 equiv), and DIPEA (3.0 equiv).

  • Addition of this compound: Add this compound (1.5 equiv) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature (23 °C) for 24 hours. Monitor the reaction by LC-MS.

  • Work-up and Deprotection: Upon completion of the cyclization, concentrate the reaction mixture. The crude cyclic peptide is then subjected to global deprotection conditions (e.g., treatment with a TFA cocktail) to remove all protecting groups.

  • Purification: The final product, teixobactin, is purified by preparative reverse-phase HPLC.

Application Note 3: Synthesis of Vaniprevir

Vaniprevir is a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The synthesis of this complex drug molecule involves a key this compound-mediated macrolactamization to form the 15-membered ring.

Experimental Workflow for Vaniprevir Synthesis

Vaniprevir_Workflow Seco_Acid Seco-Acid Precursor Macrolactamization This compound-mediated Macrolactamization Seco_Acid->Macrolactamization Hydrolysis Ester Hydrolysis Macrolactamization->Hydrolysis Carboxylic_Acid Macrocyclic Carboxylic Acid Hydrolysis->Carboxylic_Acid Final_Coupling This compound-mediated Final Coupling Carboxylic_Acid->Final_Coupling Vaniprevir Vaniprevir Final_Coupling->Vaniprevir Amine_Fragment Amine Fragment Amine_Fragment->Final_Coupling

Caption: Key this compound-mediated steps in the synthesis of Vaniprevir.

Quantitative Data for this compound-Mediated Steps in Vaniprevir Synthesis
StepCarboxylic Acid (equiv.)Amine (equiv.)This compound (equiv.)Base (equiv.)SolventYield (%)
Macrolactamization1.0-1.2DIPEA (2.5)DMF75
Final Coupling1.01.11.2DIPEA (2.5)DMF91

Note: The data presented here are representative values compiled from published synthetic routes.

Experimental Protocol: General Procedure for this compound-Mediated Amide Coupling in Solution
  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, CH2Cl2) under an inert atmosphere, add this compound (1.0-1.5 equiv).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA or triethylamine (TEA) (2.0-4.0 equiv), to the mixture.

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine component (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Conclusion

This compound has proven to be an exceptionally effective and versatile reagent for the synthesis of complex natural products. Its ability to mediate challenging amide bond formations, including macrolactamizations, with high efficiency and minimal side reactions has been critical to the successful total synthesis of numerous bioactive molecules. The protocols and data presented in these application notes provide a practical framework for the utilization of this compound in the synthesis of complex peptides and other natural products, empowering researchers to tackle ambitious synthetic targets in the fields of medicine and chemical biology.

References

Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and drug discovery, the efficient and reliable formation of amide bonds is a cornerstone of innovation. Among the arsenal of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool. Prized for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization, this compound has become a go-to reagent for challenging syntheses.[1][2]

This document provides detailed application notes and standardized protocols for the this compound-mediated activation of carboxylic acids for subsequent amide bond formation, tailored for use in both academic and industrial research settings.

The Core Principle: this compound's Mechanism of Action

The efficacy of this compound lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester. This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[2][3]

The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid to form a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon atom of this compound.[4][5] This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.[6]

  • Formation of the Active Ester and Amide Bond: The OAt anion, displaced in the initial step, rapidly attacks the isouronium salt. This generates the OAt-active ester and releases tetramethylurea as a byproduct. The subsequent addition of an amine to this active ester results in the formation of the desired amide bond.[4][6] The 7-azabenzotriazole (HOAt) moiety is crucial for stabilizing the intermediate and promoting rapid and clean coupling.[7]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) This compound This compound Amine Amine (R'-NH2) Isouronium O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium + this compound ActiveEster OAt-Active Ester Amide Amide (R-CO-NHR') ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts releases Isouronium->ActiveEster + HOAt⁻ SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Preactivation Pre-activate Amino Acid (AA + this compound + DIPEA in DMF) Preactivation->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest End Final Deprotection & Cleavage Wash2->End After final coupling KaiserTest->Coupling Positive (incomplete) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection

References

HATU Coupling with Secondary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a highly efficient and versatile reagent.[1][2] this compound is particularly valued for its rapid reaction kinetics, high coupling efficiency, and its ability to suppress racemization, especially when dealing with sterically hindered amino acids and secondary amines.[3] These application notes provide detailed protocols and data for the successful application of this compound in coupling reactions involving secondary amines.

This compound, a uronium salt-based coupling reagent, activates a carboxylic acid to form a highly reactive OAt-active ester. This active ester subsequently reacts with a primary or secondary amine to yield the corresponding amide.[1] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the this compound structure is critical to its high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[1]

Data Presentation

The following tables summarize quantitative data from various this compound coupling reactions with secondary amines, providing a comparative overview of reaction conditions and yields.

Table 1: this compound Coupling with Cyclic Secondary Amines

Carboxylic AcidSecondary AmineBase (Equivalents)SolventTime (h)Temp (°C)Yield (%)Reference
4-methoxycinnamic acidMorpholineDIPEA (1.5)THF1.5RT92[4]
Piperidine carboxylic acidGeneric AmineDIPEA (2.5)DMF/DCM2-160 to RTNot Specified[4]
N-Boc-glycinePiperidineDIPEA (3.0)DMF2RT>95[2]

Table 2: this compound Coupling with Acyclic and N-Alkylated Secondary Amines

Carboxylic AcidSecondary AmineBase (Equivalents)SolventTime (h)Temp (°C)Yield (%)Reference
Generic AcidN-Methyl AmineDIEA (8.0)DMF/NMP1RTHigh[2]
3-cyanobenzoic acid4-phenylpyridin-2-amineDIPEA (1.5)DMF12RT60[4]
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanoneDIEA (3.0)DMFNot SpecifiedRTNot Specified[1]
Generic AcidDiethylamineTEA (2.2)ACN18RT79[2]

Table 3: General Reaction Conditions for this compound Coupling with Secondary Amines

ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Carboxylic Acid 1.0 - 1.2 equivalents2.0 - 5.0 equivalents
This compound 1.0 - 1.5 equivalents1.9 - 4.5 equivalents
Base (e.g., DIPEA) 2.0 - 5.0 equivalents4.0 - 10.0 equivalents
Solvent DMF, DCM, ACN, THFDMF, NMP, DCM
Reaction Time 1 - 18 hours30 minutes - 4 hours
Temperature 0 °C to Room TemperatureRoom Temperature

Mandatory Visualization

HATU_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg + Base Base Base (e.g., DIPEA) This compound This compound Active_Ester OAt-Active Ester RCOO_neg->Active_Ester + this compound TMU Tetramethylurea (byproduct) Sec_Amine Secondary Amine (R'R''NH) Amide Amide Product (R-CONR'R'') Active_Ester->Amide + Secondary Amine HOAt HOAt (byproduct)

Caption: Mechanism of this compound-mediated amide bond formation.

Experimental_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve_Acid Add_Base_this compound Add Base (e.g., DIPEA) and this compound Dissolve_Acid->Add_Base_this compound Pre_activation Pre-activation (Stir at RT) Add_Base_this compound->Pre_activation Add_Amine Add Secondary Amine Pre_activation->Add_Amine Reaction Reaction (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification End End Purification->End

Caption: General experimental workflow for this compound coupling.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase this compound Coupling with a Secondary Amine

This protocol provides a general method for the coupling of a carboxylic acid and a secondary amine in solution using this compound.

Materials:

  • Carboxylic Acid

  • Secondary Amine

  • This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM, ACN)

  • Work-up and purification reagents (e.g., water, brine, ethyl acetate, silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent.

  • Reagent Addition: To the stirred solution, add the base (e.g., DIPEA, 2.0-5.0 equivalents) followed by this compound (1.0-1.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-ester intermediate.

  • Amine Addition: Add the secondary amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours depending on the substrates.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound with a Secondary Amine (e.g., N-methylated amino acid)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a secondary amine at the N-terminus.

Materials:

  • Fmoc-protected amino acid

  • Resin with N-terminal deprotected secondary amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If necessary, perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0-5.0 equivalents relative to the resin loading) and this compound (1.9-4.5 equivalents) in DMF. Add the base (e.g., DIPEA, 4.0-10.0 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 30 minutes to 4 hours.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, or other appropriate tests for secondary amines). A negative test indicates complete coupling. Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Conclusion

This compound is a powerful and reliable coupling reagent for the formation of amide bonds with secondary amines. Its high efficiency, rapid reaction rates, and ability to minimize racemization make it an invaluable tool in both solution-phase and solid-phase synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. For challenging couplings, particularly those involving sterically hindered substrates, this compound often proves to be the reagent of choice, delivering high yields of the desired amide products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in HATU Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in HATU-mediated peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when my this compound coupling yield is low?

When encountering low coupling yields, it's crucial to first verify the fundamentals of your experimental setup. Ensure that:

  • Reagents are of high quality: Use fresh, high-purity this compound, Fmoc-amino acid, and base. Impurities can significantly interfere with the reaction.[1][2]

  • Solvents are anhydrous: Moisture can hydrolyze the activated ester intermediate, leading to low yields. Use anhydrous solvents like DMF or NMP.[1][2]

  • The reaction is under an inert atmosphere: To prevent moisture contamination, perform the reaction under nitrogen or argon.[1][3]

  • The base is appropriate: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is recommended. Avoid tertiary amines that can act as nucleophiles.[1][2]

Q2: What are the common side reactions associated with this compound that can lead to low yield?

Several side reactions can compete with the desired amide bond formation, thereby reducing your yield:

  • Guanidinylation of the N-terminus: Excess this compound can react with the free N-terminal amine of the peptide chain, forming a tetramethylguanidinium group. This "capping" prevents further elongation of the peptide. To mitigate this, use a slight excess or stoichiometric amount of this compound relative to the amino acid.[1][2][4]

  • Reaction with nucleophilic side chains: The activated amino acid can react with unprotected nucleophilic side chains, such as the hydroxyl group of Serine and Threonine or the thiol group of Cysteine. Ensure that all reactive side chains are appropriately protected.[1][2]

  • Epimerization: Although this compound is known to minimize epimerization, suboptimal conditions, particularly the choice and amount of base, can lead to a loss of chiral purity and a mixture of diastereomers, complicating purification and reducing the yield of the desired product.[2][5][6][7]

Q3: How critical is the order of reagent addition in a this compound coupling reaction?

The order of addition is critical for maximizing yield and minimizing side reactions. A pre-activation step is highly recommended.[1]

  • Recommended Procedure (Pre-activation):

    • Dissolve the carboxylic acid (Fmoc-amino acid) in an anhydrous aprotic solvent (e.g., DMF or NMP).

    • Add the non-nucleophilic base (e.g., DIPEA).

    • Add this compound and stir for a few minutes to allow for the formation of the reactive OAt-activated ester.

    • Finally, add the amine component (the deprotected peptide-resin) to the pre-activated mixture.[1][8]

Adding the amine before the carboxylic acid is fully activated can increase the likelihood of the amine reacting directly with this compound, leading to guanidinylation.[1]

Q4: My peptide sequence is known to be "difficult." How can I improve my coupling yield?

"Difficult" sequences, often those prone to aggregation or containing sterically hindered amino acids, require optimized strategies:

  • Increase Reaction Time and/or Temperature: For sterically hindered amino acids, extending the coupling time to 1-2 hours or even longer may be necessary.[2] Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but should be used with caution as it can promote side reactions.[1][8]

  • Optimize Solvent: While DMF is common, NMP can be a better choice for difficult couplings due to its higher boiling point and superior solvating properties.[1][2][9] Using a mixture of solvents or adding chaotropic salts like LiCl can also help disrupt aggregation.[8]

  • Incorporate "Difficult Sequence" Protocols: The use of pseudoproline dipeptides can disrupt secondary structures that lead to aggregation.[2]

  • Double Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.[8]

Data Presentation: Reagent Stoichiometry and Reaction Conditions

The following tables summarize typical reagent equivalents and conditions for standard and difficult this compound couplings.

Table 1: Standard this compound Coupling Parameters

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
This compound2.9 - 4.9
Base (DIPEA/Collidine)6 - 10

Reference:[8]

Table 2: Troubleshooting Parameters for Low Yield

ParameterRecommended AdjustmentRationale
Reagent Equivalents Increase to 4 eq. of Fmoc-amino acid, this compound, and baseDrives reaction for incomplete couplings[2]
Coupling Time Extend to 1-2 hours or longerOvercomes steric hindrance[2]
Temperature Increase to 40-50 °C (with caution)Increases reaction rate[1][8]
Solvent Switch from DMF to NMP or a mixtureImproves solvation and reduces aggregation[1][2][9]

Experimental Protocols

Protocol 1: Standard this compound Coupling on Solid Phase

This protocol is a general guideline and may require optimization.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).[8]

  • Activation of the Amino Acid (Pre-activation):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add this compound (2.9-4.9 equivalents) and a non-nucleophilic base like DIPEA (6-10 equivalents).

    • Gently swirl the activation mixture for 1-5 minutes at room temperature.[8]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 30-60 minutes.[2][8]

  • Washing and Monitoring:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).[2]

    • (Optional but Recommended) Perform a Kaiser or TNBS test to confirm the absence of free primary amines, indicating complete coupling.[2]

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Coupling start Low Yield Observed check_basics Check Basics: - Reagent Quality (Fresh?) - Anhydrous Solvents? - Inert Atmosphere? start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Action: Use fresh, high-purity reagents and anhydrous solvents under N2/Ar. basics_ok->fix_basics No check_protocol Review Protocol: - Correct Stoichiometry? - Pre-activation Step Used? - Appropriate Base? basics_ok->check_protocol Yes fix_basics->start protocol_ok Protocol Correct? check_protocol->protocol_ok fix_protocol Action: Adjust stoichiometry, ensure pre-activation, and use a non-nucleophilic base. protocol_ok->fix_protocol No difficult_seq Is it a 'Difficult Sequence'? (Steric hindrance, aggregation) protocol_ok->difficult_seq Yes fix_protocol->start optimize Optimize Conditions: - Increase reaction time/temp - Switch to NMP solvent - Perform double coupling difficult_seq->optimize Yes further_investigation Consider Alternative Coupling Reagents difficult_seq->further_investigation No success Yield Improved optimize->success

Caption: Troubleshooting workflow for low yield in this compound couplings.

G Mechanism of this compound-Mediated Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Active_Ester OAt-Activated Ester (Highly Reactive) RCOOH->Active_Ester + Base, + this compound Base Base (e.g., DIPEA) This compound This compound Amide Amide Bond (R-CO-NH-R') Active_Ester->Amide + Amine (Nucleophilic Attack) Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts: Tetramethylurea HOAt Amide->Byproducts generates

Caption: General mechanism of this compound-mediated amide bond formation.

G Logical Relationships in Diagnosing Low Yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_reagent_issues Reagent/Condition Issues low_yield Low Yield insufficient_time Insufficient Time low_yield->insufficient_time steric_hindrance Steric Hindrance low_yield->steric_hindrance aggregation Peptide Aggregation low_yield->aggregation suboptimal_stoichiometry Suboptimal Stoichiometry low_yield->suboptimal_stoichiometry guanidinylation Guanidinylation low_yield->guanidinylation epimerization Epimerization low_yield->epimerization side_chain_reaction Side Chain Reaction low_yield->side_chain_reaction moisture Moisture Contamination low_yield->moisture reagent_degradation Reagent Degradation low_yield->reagent_degradation wrong_base Incorrect Base low_yield->wrong_base

Caption: Root causes of low yield in this compound peptide coupling.

References

Minimizing Racemization with HATU: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize racemization during amide bond formation using HATU.

Racemization, the loss of stereochemical integrity at a chiral center during a chemical reaction, is a critical challenge in peptide synthesis and drug development. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, and the presence of diastereomeric impurities resulting from racemization can significantly impact its efficacy and safety. This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent renowned for its ability to suppress racemization. This guide will provide you with the necessary information to effectively utilize this compound while maintaining the stereochemical purity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during this compound-mediated coupling?

A1: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxyl group of an N-protected amino acid can cyclize to form this intermediate. The proton at the chiral center (α-carbon) of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. A less common pathway is direct enolization, where a base directly removes the α-proton from the activated amino acid.[1]

Q2: How does this compound help to minimize racemization?

A2: this compound incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety directly into its structure.[2] When this compound activates a carboxylic acid, it forms a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to stabilize the transition state of the subsequent reaction with the amine, accelerating the desired coupling reaction.[3] This rapid and efficient coupling competes effectively with the undesired oxazolone formation, thereby reducing the risk of racemization.

Q3: Which amino acids are most susceptible to racemization with this compound?

A3: While all chiral amino acids (except proline) can be susceptible to racemization, some are more prone than others. Histidine (His) and Cysteine (Cys) are particularly notorious for racemization.[1][4] Other amino acids with bulky side chains or those that are sterically hindered may also exhibit a higher tendency for epimerization.

Q4: What is the impact of the base on racemization in this compound coupling?

A4: The choice and amount of base are critical factors. Stronger, less sterically hindered bases can increase the rate of racemization by promoting the abstraction of the α-proton.[1] For sensitive couplings, a weaker or more sterically hindered base is often preferred.

Q5: Does the solvent affect the level of racemization?

A5: Yes, the polarity of the solvent can influence the rate of racemization. More polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used for peptide coupling but can also favor racemization.[1][5] It is crucial to use anhydrous solvents, as the presence of water can lead to hydrolysis of the activated ester and other side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of racemization detected Inappropriate base: Using a strong, non-hindered base like triethylamine (TEA).Use a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP).[1][6]
Excessive pre-activation time: Allowing the carboxylic acid to remain activated with this compound for an extended period before adding the amine.Minimize the pre-activation time. Ideally, the amine should be added shortly after the activation of the carboxylic acid.[7]
Elevated reaction temperature: Higher temperatures can accelerate the rate of racemization.Perform the coupling reaction at a lower temperature, such as 0 °C, especially for racemization-prone amino acids.[4]
Suboptimal stoichiometry: Using a large excess of this compound or base.Use a stoichiometry of approximately 1:1:2 (acid:this compound:base). For solid-phase synthesis, a slight excess of the activated amino acid is common.[6][8]
Low coupling yield Steric hindrance: Coupling of bulky or sterically hindered amino acids.Increase the reaction time or temperature slightly, while carefully monitoring for racemization. Consider using a more powerful coupling reagent if the issue persists.[9]
Peptide aggregation: The peptide chain may aggregate, preventing efficient coupling.Change the solvent to one that can disrupt hydrogen bonding, such as NMP or by adding DMSO. Sonication can also be beneficial.[9]
Guanidinylation of the N-terminus Excess this compound: The free amine of the peptide can react with excess this compound.Use a slight excess of the carboxylic acid relative to this compound. Pre-activating the carboxylic acid before adding it to the amine component can also minimize this side reaction.[3]

Data Presentation: Quantitative Comparison of Factors Influencing Racemization

The following tables summarize quantitative data on the impact of different experimental parameters on racemization levels during peptide coupling reactions.

Table 1: Comparison of Coupling Reagents on Racemization

Coupling ReagentBase% D-Isomer (Epimerization)Reference
This compound DIEA18%[10]
HBTUDIEA18%[10]
PyBOPDIEA-[11]
DCC--[10]
TDBTU-Significantly less than this compound[12]
DEPBT-Less than this compound[13]

Note: The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions. The data presented is for comparative purposes.

Table 2: Effect of Base on Racemization with this compound

Base% D-Isomer (Epimerization)Reference
DIPEAHigh[14]
NMMHigh (with specific glycosylated amino acid)[10]
Collidine (TMP)Low[6]

Note: "High" and "Low" are relative terms based on the referenced studies. Specific percentages can vary significantly.

Experimental Protocols

Protocol 1: Standard this compound-Mediated Coupling in Solution-Phase Synthesis

Objective: To perform a standard amide coupling in solution while minimizing racemization.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • This compound (1.0-1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add the base (DIPEA or collidine) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Add this compound to the reaction mixture and stir for an additional 1-3 minutes for pre-activation.[8]

  • Add the amine to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours at room temperature.[3]

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an appropriate organic solvent.

  • Purify the crude product using column chromatography.

Protocol 2: this compound Coupling in Solid-Phase Peptide Synthesis (SPPS) with Minimized Racemization

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide using this compound with a focus on minimizing racemization, especially for sensitive amino acids.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • This compound (3-5 equivalents)

  • 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in anhydrous DMF.

  • Cool the activation mixture to 0 °C in an ice bath.[1]

  • Add 2,4,6-collidine to the cooled activation mixture.[1]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at 0 °C for 10 minutes, then allow it to warm to room temperature and continue agitation for an additional 45-60 minutes.[1]

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Visualizations

This compound-Mediated Amide Bond Formation Workflow

HATU_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester + this compound + Base Base Base (e.g., DIPEA) Base->Activated_Ester This compound This compound This compound->Activated_Ester Amine Amine Activated_Ester->Amine Nucleophilic Attack Amide_Bond Amide Bond Amine->Amide_Bond Racemization_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents Racemization Racemization Base Base Base->Racemization Solvent Solvent Solvent->Racemization Temperature Temperature Temperature->Racemization Pre_activation_Time Pre-activation Time Pre_activation_Time->Racemization Coupling_Reagent Coupling Reagent Coupling_Reagent->Racemization Amino_Acid_Structure Amino Acid Structure Amino_Acid_Structure->Racemization Troubleshooting_Racemization Start High Racemization Detected Check_Base Check Base Type and Stoichiometry Start->Check_Base Action_Base Switch to a weaker/hindered base (e.g., Collidine). Optimize stoichiometry. Check_Base->Action_Base Strong or excess base? Check_Temp Review Reaction Temperature Action_Base->Check_Temp Action_Temp Lower temperature to 0°C. Check_Temp->Action_Temp Elevated temperature? Check_Preactivation Evaluate Pre-activation Time Action_Temp->Check_Preactivation Action_Preactivation Minimize pre-activation time. Check_Preactivation->Action_Preactivation Prolonged pre-activation? End Racemization Minimized Action_Preactivation->End

References

side reactions of HATU coupling and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HATU as a coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound coupling?

A1: The most prevalent side reactions include:

  • Guanidinylation: Excess this compound can react with the N-terminal amine of the peptide or nucleophilic side chains of amino acids (e.g., Lysine), forming a stable guanidinium group that terminates peptide chain elongation.[1]

  • Epimerization: While this compound is known to suppress racemization, it can still occur, particularly with sterically hindered or sensitive amino acids.[2][3]

  • Side reactions with nucleophilic side chains: The guanidinium group of this compound can covalently modify the nucleophilic side chains of certain amino acids, such as the hydroxyl group of Tyrosine and the thiol group of Cysteine, forming a uronium derivative.[4]

  • Byproduct removal difficulties: The byproducts of the this compound reaction, tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt), can be challenging to remove during purification.[4]

Q2: How can I minimize guanidinylation of my peptide?

A2: To minimize guanidinylation, you can:

  • Control stoichiometry: Avoid using a large excess of this compound. A molar ratio of 1.0 to 1.5 equivalents of this compound relative to the carboxylic acid is often sufficient.[4]

  • Pre-activate the carboxylic acid: Activate the carboxylic acid with this compound and a non-nucleophilic base (e.g., DIPEA) for a short period (1-5 minutes) before adding the amine component. This minimizes the exposure of the free amine to excess this compound.[1][5]

  • Consider alternative reagents: If guanidinylation persists, phosphonium-based reagents like PyBOP or PyAOP are excellent alternatives as they do not have the guanidinylating moiety.[6]

Q3: What is the best way to avoid epimerization during this compound coupling?

A3: While this compound generally results in low epimerization, the risk can be further reduced by:

  • Using a hindered base: Bases like 2,4,6-trimethylpyridine (collidine) can be effective in reducing epimerization, especially in fragment condensations.[6]

  • Optimizing reaction time: Shorter coupling times can reduce the extent of epimerization.[7]

  • Choosing an alternative coupling reagent: For particularly sensitive amino acids, reagents like TDBTU have been shown to produce significantly less epimerization than this compound.[8]

Q4: I am working with a Cysteine-containing peptide. How can I prevent side reactions with the thiol group?

A4: The most effective method to prevent side reactions with the Cysteine thiol group is to use a suitable protecting group, such as trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu).[9][10] These groups are stable under standard coupling conditions and can be removed during the final cleavage step.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low yield of desired product Incomplete coupling reaction.- Increase coupling time.- Use a slight excess of this compound and the activated amino acid (1.2-1.5 eq.).- Ensure anhydrous reaction conditions.
Guanidinylation of the N-terminus.- Use a 1:1 molar ratio of carboxylic acid to this compound.- Pre-activate the carboxylic acid before adding the amine.- Switch to a phosphonium-based coupling reagent (e.g., PyBOP).
Presence of a byproduct with a mass of +99 Da Guanidinylation of a nucleophilic amino acid side chain (e.g., Tyr, Lys, Cys).- Reduce the amount of this compound used.- Use appropriate side-chain protecting groups for susceptible amino acids.
Significant epimerization observed by HPLC Prolonged exposure to activation conditions or use of a strong, unhindered base.- Shorten the pre-activation and coupling times.- Use a sterically hindered base like collidine.- Consider a different coupling reagent known for low epimerization (e.g., TDBTU).[8]
Difficulty in purifying the final product Presence of this compound byproducts (tetramethylurea, HOAt).- Perform aqueous washes during workup to remove water-soluble byproducts.- For COMU, the byproducts are generally more water-soluble, simplifying purification.[11]

Quantitative Data

Table 1: Comparison of Epimerization for Different Coupling Reagents

Coupling Reagent% Epimerization (Fmoc-Ser(tBu)-OH coupling)Reference
HBTUHigh[2]
This compound Significant [2]
PyBOPSignificant[2]
DCCSignificant[2]
DEPBTLow[2]
MYMsA (Ynamide)Low[2]
MYMTsA (Ynamide)Low[2]

Table 2: Coupling Efficiency of this compound vs. COMU for a Difficult Sequence (Aib derivative of leu-enkephalin)

Coupling ReagentYield of Desired PentapeptideYield of Deletion Product (des-Aib)Reference
This compound Lower17%[12]
HBTULower53%[12]
COMU Higher (99.74%) 0.26% [12]

Experimental Protocols

Protocol 1: Standard this compound Coupling with Pre-activation (Solution Phase)
  • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add this compound (1.05 eq.) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq.), and stir the mixture for 1-5 minutes at room temperature for pre-activation.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Protocol 2: COMU Coupling (Solid-Phase Peptide Synthesis)
  • Swell the resin in DMF for 30-60 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 30-60 minutes.

  • Monitor the reaction completion using a Kaiser test.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH RCOO R-COO- RCOOH->RCOO -H+ Base Base ActiveEster OAt-Active Ester RCOO->ActiveEster + this compound This compound This compound TMU Tetramethylurea ActiveEster->TMU - Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2 HOAt HOAt Amide->HOAt -

Mechanism of this compound-mediated amide bond formation.

Troubleshooting_Workflow Start This compound Coupling Reaction CheckCompletion Reaction Complete? Start->CheckCompletion AnalyzeCrude Analyze Crude Product (LC-MS, HPLC) CheckCompletion->AnalyzeCrude Yes Troubleshoot Troubleshoot Incomplete Reaction CheckCompletion->Troubleshoot No SideProduct Side Product Detected? AnalyzeCrude->SideProduct IdentifySideProduct Identify Side Product SideProduct->IdentifySideProduct Yes PureProduct Pure Product SideProduct->PureProduct No OptimizeConditions Optimize Reaction Conditions IdentifySideProduct->OptimizeConditions OptimizeConditions->Start Re-run Reaction Troubleshoot->OptimizeConditions

A logical workflow for troubleshooting this compound coupling reactions.

References

Optimizing HATU to Base Ratio in Peptide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection and optimization of coupling reagents are critical for achieving high yield and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a widely used and highly efficient coupling reagent. However, its performance is intricately linked to the stoichiometry of the base used during the activation and coupling steps. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues related to the this compound to base ratio.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in this compound-mediated peptide coupling?

A base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, serves two primary purposes in this compound coupling. First, it deprotonates the carboxylic acid of the incoming amino acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the this compound reagent to initiate the activation process.[1] Secondly, the base neutralizes protons released during the reaction, driving the equilibrium towards the formation of the desired amide bond.[1]

Q2: What are the most common bases used with this compound, and how do they differ?

The most common bases are DIPEA and Triethylamine (TEA), with DIPEA generally being preferred.[2] DIPEA is a non-nucleophilic, sterically hindered base, which minimizes side reactions.[3] TEA is more nucleophilic and can sometimes participate in undesired side reactions.[2] For particularly sensitive or sterically hindered couplings, the even more hindered base 2,4,6-Collidine may be used to minimize racemization.[4][5]

Q3: What is the generally recommended stoichiometric ratio of this compound to base?

A common starting point for solid-phase peptide synthesis (SPPS) is a ratio of approximately 1:2 for this compound to a tertiary amine base like DIPEA.[4] For example, a standard protocol might use 3.9 equivalents of this compound and 8 equivalents of DIPEA relative to the resin loading.[4] However, the optimal ratio can vary depending on the specific amino acids being coupled, the solvent, and the reaction temperature.

Q4: What are the potential consequences of using an incorrect this compound to base ratio?

An incorrect this compound to base ratio can lead to several undesirable outcomes, including:

  • Incomplete Coupling: Insufficient base may lead to incomplete deprotonation of the carboxylic acid, resulting in a sluggish or incomplete reaction.[6]

  • Racemization/Epimerization: An excess of base can promote the racemization of the activated amino acid, leading to a loss of stereochemical purity in the final peptide.[4][7]

  • Side Reactions: An improper ratio can increase the likelihood of side reactions, such as the guanidinylation of the N-terminus.[4][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound-mediated peptide synthesis, with a focus on problems related to the this compound to base ratio.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptom:

  • Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.[9]

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the desired peptide minus one or more amino acids).

Potential Causes & Solutions:

Potential CauseRecommended Action
Insufficient Base Ensure at least two equivalents of base (e.g., DIPEA) are used for every equivalent of this compound.[1] If the amino acid is in a salt form (e.g., HCl or TFA salt), an additional equivalent of base is required to neutralize the salt.
Poor Quality Base Use a fresh, high-purity, and anhydrous grade of the base. Contamination with primary or secondary amines can lead to side reactions, while water can hydrolyze the activated ester.
Steric Hindrance For sterically hindered amino acids, consider increasing the equivalents of both this compound and the base. A "double coupling" step, where the coupling procedure is repeated with fresh reagents, can also be effective.[9]
Issue 2: Presence of Unexpected Peaks in Mass Spectrometry (Byproducts)

Symptom:

  • LC-MS analysis of the crude peptide shows significant impurity peaks with unexpected mass-to-charge ratios.

Potential Causes & Solutions:

Observed Byproduct (Mass Difference)Potential CauseRecommended Action
+113 Da (Guanidinylation) Excess this compound relative to the carboxylic acid, or slow coupling kinetics, can lead to the reaction of this compound with the N-terminal amine of the peptide chain. This adds a tetramethylguanidinium group, capping the peptide and preventing further elongation.[4]Use a slight excess or a stoichiometric amount of this compound relative to the amino acid.[4] Avoid prolonged pre-activation times. For slow reactions, consider using a phosphonium-based reagent like PyAOP, which does not cause guanidinylation.[10]
Diastereomers (Same Mass, Different Retention Time) Excess base can promote the abstraction of the alpha-proton of the activated amino acid, leading to epimerization.[4][7]Optimize the base concentration. A 1:2 ratio of this compound to DIPEA is a good starting point. Avoid using a large excess of base. For racemization-prone amino acids, consider using a more sterically hindered and weaker base like 2,4,6-collidine.[4][5]
Unidentified Byproducts Reaction of the activated amino acid with nucleophilic side chains (e.g., -OH of Ser/Thr, -SH of Cys) if they are not properly protected.Ensure that all reactive amino acid side chains are appropriately protected with suitable protecting groups.

Quantitative Data on Reaction Parameters

The following tables provide illustrative data on how the stoichiometry of reagents can impact the outcome of peptide synthesis. The exact values can vary depending on the specific peptide sequence and experimental conditions.

Table 1: Effect of Reagent Stoichiometry on Crude Peptide Purity [4]

Fmoc-AA (eq.)This compound (eq.)DIPEA (eq.)Coupling Time (min)Crude Peptide Purity (%)
21.9430~85%
32.9630~92%
43.9830>95%
54.91030>95% (minor improvement, increased cost)

Data compiled from general knowledge of SPPS and illustrative of typical trends.

Table 2: Influence of Base Equivalents on Epimerization [4]

Fmoc-AA (eq.)This compound (eq.)DIPEA (eq.)Epimerization (%)
10.951~1-2%
10.952<0.5%
10.954~3-5%

Epimerization is highly sequence-dependent. This table illustrates the general principle that an optimal amount of base is crucial, as excess base can increase epimerization.

Experimental Protocols

Standard Fmoc-SPPS Coupling Cycle with this compound[4]

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, prepare the coupling solution:

      • Dissolve the Fmoc-protected amino acid (4 eq. relative to resin loading) in DMF.

      • Add this compound (3.9 eq.).

      • Add DIPEA (8 eq.).

    • Immediately add the coupling solution to the deprotected resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser or TNBS test to confirm the absence of free primary amines. A negative test indicates a complete reaction.

Diagrams

HATU_Activation_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Activated_Ester OAt-Active Ester Carboxylate->Activated_Ester Activation HATU_reagent This compound HATU_reagent->Activated_Ester Peptide_Bond Peptide Bond (R-CO-NH-Peptide) Activated_Ester->Peptide_Bond Amine Amine (H₂N-Peptide) Amine->Peptide_Bond Coupling

This compound Activation and Coupling Pathway

Troubleshooting_Workflow Start Start Peptide Coupling Kaiser_Test Perform Kaiser Test Start->Kaiser_Test MS_Analysis Analyze Crude Peptide by LC-MS Kaiser_Test->MS_Analysis Negative Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Kaiser_Test->Incomplete_Coupling Positive Byproducts Unexpected Peaks in MS MS_Analysis->Byproducts Impurities Present Success Successful Coupling MS_Analysis->Success High Purity Check_Ratio Verify this compound:Base Ratio (min. 1:2) Incomplete_Coupling->Check_Ratio Double_Couple Perform Double Coupling Check_Ratio->Double_Couple Ratio OK Optimize_Base Optimize Base Equivalents Check_Ratio->Optimize_Base Ratio Incorrect Double_Couple->Success Analyze_Mass Analyze Mass Differences Byproducts->Analyze_Mass Guanidinylation Guanidinylation (+113 Da) Analyze_Mass->Guanidinylation +113 Da Epimerization Diastereomers (Same Mass) Analyze_Mass->Epimerization Diastereomers Adjust_Stoichiometry Adjust this compound Equivalents Guanidinylation->Adjust_Stoichiometry Epimerization->Optimize_Base Adjust_Stoichiometry->Success Optimize_Base->Success

Troubleshooting Workflow for this compound Coupling

References

HATU reagent stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and storage of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent in peptide synthesis and amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound reagent?

A1: To ensure the longevity and reactivity of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[3] For long-term storage (months to years), it is best to store this compound at -20°C.[1][3] It is also crucial to protect the reagent from moisture, as it is hygroscopic.[1]

Q2: How stable is this compound in solution?

A2: this compound solutions are not recommended for long-term storage as the reagent can degrade. A 0.5M solution of this compound in anhydrous DMF, stored under an inert atmosphere, was found to have a purity of 85% after four weeks at 0°C.[4] For best results, it is always recommended to prepare solutions of this compound fresh before use.[5]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may not always be visually apparent. However, a significant decrease in the yield of your coupling reaction is a primary indicator that the reagent may have lost its activity. Discoloration of the solid reagent could also be a sign of decomposition. To confirm the activity of a questionable batch of this compound, it is advisable to perform a test reaction with a simple, reliable coupling.

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is moisture-sensitive.[1] Exposure to water can lead to hydrolysis of the reagent, which will deactivate it and render it ineffective for coupling reactions. It is essential to handle this compound in a dry environment, for instance, under an inert atmosphere (e.g., nitrogen or argon), and to use anhydrous solvents.[6]

Q5: What are the thermal stability limitations of this compound?

A5: this compound is a thermally unstable compound and is classified as a flammable solid.[7] It has been reported to be potentially explosive, especially when heated under confinement.[4][8] Violent decomposition can occur at elevated temperatures. Therefore, it is critical to avoid heating the solid reagent and to store it away from heat sources.

Troubleshooting Guide

This guide addresses common issues encountered during amide coupling reactions that may be related to the stability and handling of the this compound reagent.

Problem Potential Cause Recommended Solution
Low or no product yield Degraded this compound reagent: The reagent may have been improperly stored or is past its shelf life.Use a fresh bottle of this compound or test the activity of the current batch with a reliable control reaction. Ensure proper storage conditions are maintained.[6]
Presence of moisture: Water in the reaction mixture can hydrolyze the this compound reagent and the activated ester intermediate.Use anhydrous solvents and reagents. Flame-dry glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Inadequate pre-activation: The carboxylic acid may not be fully activated before the addition of the amine.Allow for a sufficient pre-activation time (typically 1-2 minutes) after adding this compound and a non-nucleophilic base (e.g., DIPEA) to the carboxylic acid before introducing the amine.[9]
Inconsistent reaction results Variable this compound quality: The activity of the this compound reagent may vary between batches or due to gradual degradation over time.Qualify new batches of this compound with a standard test reaction to ensure consistent performance. Avoid leaving the stock bottle open to the atmosphere for extended periods.
Formation of side products Excess this compound: Using a large excess of this compound can lead to side reactions with the amine.Use a stoichiometry of this compound closer to 1:1 with the carboxylic acid.
Reaction with nucleophilic solvents: Solvents with nucleophilic impurities (e.g., dimethylamine in old DMF) can compete with the desired amine.Use high-purity, anhydrous solvents.

Stability and Storage Data

The following tables summarize the recommended storage conditions and known stability data for the this compound reagent.

Table 1: Recommended Storage Conditions for Solid this compound

Duration Temperature Conditions
Short-term (days to weeks)0-4 °CTightly sealed container, dry, dark place.[3]
Long-term (months to years)-20 °CTightly sealed container, dry, dark place.[1][3]

Table 2: Stability of this compound in Solution

Solvent Concentration Temperature Duration Purity Conditions
DMF0.5 M0 °C4 weeks~85%Under an inert atmosphere.[4]

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction to Evaluate this compound Activity

This protocol describes a simple amide coupling reaction that can be used to assess the activity of a batch of this compound.

Materials:

  • Benzoic acid

  • Benzylamine

  • This compound (the batch to be tested)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) supplies

  • LC-MS for reaction monitoring and product confirmation

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 2 minutes.

  • Add this compound (1.1 eq.) to the mixture and stir for 2 minutes to allow for pre-activation. The solution should be closely monitored for any color change.

  • Add benzylamine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hour). A successful reaction should show the consumption of starting materials and the formation of N-benzylbenzamide.

  • Expected Outcome: A highly active batch of this compound should facilitate a near-complete conversion to the amide product within 1-2 hours. Low conversion suggests degraded this compound.

Visualizing this compound's Role and Instability

This compound-Mediated Amide Bond Formation Workflow

The following diagram illustrates the general workflow for a this compound-mediated coupling reaction, highlighting the critical pre-activation step.

HATU_Workflow cluster_workflow This compound Coupling Workflow Carboxylic_Acid Carboxylic Acid + Solvent Base Add Base (e.g., DIPEA) Carboxylic_Acid->Base HATU_Addition Add this compound Base->HATU_Addition Pre-activation Pre-activation (Formation of Active Ester) HATU_Addition->Pre-activation Amine_Addition Add Amine Pre-activation->Amine_Addition Reaction Amide Bond Formation Amine_Addition->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Final Amide Product Workup->Product

A typical workflow for this compound-mediated amide synthesis.

Conceptual Decomposition Pathway of this compound

This diagram illustrates the conceptual pathway of this compound degradation due to moisture. The presence of water can lead to the hydrolysis of the reactive uronium group, rendering the reagent inactive.

HATU_Decomposition cluster_decomposition Conceptual this compound Hydrolysis HATU_Active Active this compound Reagent Hydrolysis Hydrolysis HATU_Active->Hydrolysis Moisture Moisture (H₂O) Moisture->Hydrolysis Inactive_Products Inactive Decomposition Products (e.g., Tetramethylurea + HOAt) Hydrolysis->Inactive_Products

Conceptual diagram of this compound inactivation by moisture.

References

Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and resolving issues related to poor reagent solubility in HATU-mediated amide coupling reactions.

Troubleshooting Guide

Poor solubility of one or more reagents is a frequent cause of low yields and incomplete reactions in this compound coupling. This guide provides a systematic approach to identifying and resolving these solubility challenges.

Initial Assessment: Is Solubility the Problem?

Before modifying your protocol, it's crucial to confirm that poor solubility is the root cause.

Symptoms of Poor Solubility:

  • Visible Particulates: One or more reagents do not fully dissolve in the reaction solvent, resulting in a suspension or slurry.

  • Low or No Product Formation: The reaction fails to proceed or gives a low yield, even with extended reaction times.

  • Inconsistent Results: Reaction outcomes vary significantly between batches.

Recommended Pre-Reaction Solubility Test:

To proactively identify potential solubility issues, perform a simple solubility test with each reagent (carboxylic acid, amine, and this compound) in the chosen solvent at the intended reaction concentration.

Troubleshooting Workflow

If poor solubility is suspected or confirmed, follow this workflow to address the issue.

G cluster_0 Troubleshooting Poor Reagent Solubility in this compound Coupling A Poor Reagent Solubility Identified B Change Solvent System A->B Primary Strategy C Switch to a More Polar Aprotic Solvent (e.g., DMF, NMP, DMSO) B->C Common Approach D Use a Co-Solvent System (e.g., DCM/DMF) B->D If single solvent fails E Consider Alternative 'Green' Solvents (e.g., Cyrene™, 2-MeTHF) B->E For sustainability F Modify Reaction Conditions C->F K Reaction Successful C->K If reagents dissolve D->F E->F G Increase Temperature F->G To increase solubility H Decrease Reagent Concentration F->H If precipitation occurs I Change Coupling Reagent G->I H->I J Use a More Soluble Coupling Reagent (e.g., COMU) I->J If solubility of this compound is the issue J->K

Figure 1. A decision tree for troubleshooting poor reagent solubility in this compound coupling.

Frequently Asked Questions (FAQs)

Q1: My carboxylic acid or amine is not dissolving in Dichloromethane (DCM). What should I do?

If you observe poor solubility in DCM, the recommended first step is to switch to a more polar aprotic solvent.[1] N,N-Dimethylformamide (DMF) is the most common alternative, followed by N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).[1][2] These solvents have superior solvating power for many polar and complex molecules.[3]

Q2: I switched to DMF, but one of my reagents is still not fully soluble. What are my options?

If a single solvent system with DMF is insufficient, consider the following strategies:

  • Use a Co-Solvent: A mixture of solvents, such as DCM/DMF, can sometimes provide the right balance of polarity to dissolve all reaction components.[2]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the solubility of your reagents and the reaction rate. However, this should be done with caution as it may promote side reactions.[1]

  • Decrease Concentration: While seemingly counterintuitive, operating at a lower concentration might prevent a reagent from precipitating out of solution.

  • Sonication: Applying ultrasonic waves can sometimes help to dissolve stubborn reagents.

Q3: Are there any "greener" or more sustainable solvent alternatives to DMF and NMP?

Yes, research has identified several bio-based or more environmentally friendly solvents that can be effective for this compound coupling. Cyrene™, a solvent derived from cellulose, has been shown to be a competent replacement for DMF in many cases.[4] Other alternatives that have been evaluated for amide coupling reactions include 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC).[5]

Q4: Could the this compound reagent itself be the source of the solubility problem?

While this compound is soluble in common polar aprotic solvents like DMF, its solubility can be a limiting factor in less polar solvents.[6] If you suspect this compound's solubility is the issue, or if you are looking for a reagent with a better overall solubility profile, consider using an alternative coupling reagent.

Q5: What are some alternative coupling reagents with better solubility than this compound?

COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) is frequently cited as having better solubility than this compound and HBTU in a broad range of solvents.[1][7][8] Phosphonium-based reagents (e.g., PyBOP) are also known to be significantly more soluble in DMF than uronium-based reagents like this compound, which allows for reactions to be run at higher concentrations.

Data Presentation

Table 1: Solubility of Common Coupling Reagents
Coupling ReagentSolventSolubilityNotes
COMU DMF~1.44 M (~62 g/100 mL)[5]Solutions in DMF are not stable and should be freshly prepared.[5]
DCMLimited solubility reported.[5]
This compound Polar Aprotic Solvents (e.g., DMF)Soluble.[6]Less soluble than COMU and phosphonium reagents in many solvents.[1]
HBTU Polar Aprotic SolventsSoluble.Generally less soluble than COMU.[1][7]
PyBOP DMFMore soluble than this compound.Phosphonium reagents are generally more soluble than uronium reagents in DMF.
Table 2: Recommended Solvents for Poorly Soluble Reagents
SolventAbbreviationPropertiesWhen to Use
N,N-Dimethylformamide DMFPolar aprotic, high boiling point (153 °C).First choice when DCM fails; good for a wide range of polar substrates.[1]
N-Methyl-2-pyrrolidone NMPHighly polar aprotic, high boiling point (202 °C).For particularly difficult couplings or when higher temperatures are needed.[2]
Dimethyl sulfoxide DMSOHighly polar aprotic, high boiling point (189 °C).A strong solvent for very polar and difficult-to-dissolve compounds.[2]
Acetonitrile ACNPolar aprotic, lower boiling point (82 °C).Can be a good alternative to DMF; easier to remove during workup.[9]
Cyrene™ -Bio-based, polar aprotic.A "greener" alternative to DMF.[4]
2-Methyltetrahydrofuran 2-MeTHFEthereal, "greener" alternative.Can be a substitute for DCM or DMF in some cases.[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling with a Focus on Solubility
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to the flask. Stir until the carboxylic acid is fully dissolved. If it does not dissolve, refer to the troubleshooting guide above.

  • Base Addition: Add a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution and stir for 5 minutes.[1]

  • Activation: Add this compound (1.0-1.2 eq.) to the mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1] Ensure the this compound fully dissolves.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.[6]

Protocol 2: Pre-Reaction Solubility Test
  • To three separate small vials, add a representative amount of your carboxylic acid, amine, and this compound, respectively.

  • Add the chosen reaction solvent to each vial to achieve the intended reaction concentration.

  • Stir or gently agitate each vial at room temperature.

  • Observe if all solids dissolve completely to form a clear solution. If any of the reagents do not fully dissolve, you will likely encounter solubility issues in your coupling reaction and should consider an alternative solvent or method before proceeding.

Visualizations

G cluster_0 This compound Coupling Reaction Pathway Acid Carboxylic Acid ActiveEster OAt-Active Ester Acid->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster This compound This compound This compound->ActiveEster Amine Amine Product Amide Product Amine->Product ActiveEster->Product Nucleophilic Attack Byproducts Byproducts (Tetramethylurea, HOAt) Product->Byproducts

References

Technical Support Center: HATU Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HATU-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages in amide bond formation?

This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1] Its main advantages include:

  • High Coupling Efficiency and Fast Reaction Rates: this compound rapidly activates carboxylic acids, leading to faster reactions and higher yields.[1][2][3][4]

  • Reduced Racemization: It is particularly favored in peptide synthesis for its ability to minimize the loss of stereochemical integrity at the chiral center of amino acids.[1][5][6]

  • Effectiveness in Difficult Couplings: this compound is often successful in reactions involving sterically hindered amino acids or less reactive amines.[6][7][8]

Q2: What is the general mechanism of a this compound coupling reaction?

The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks this compound to generate a highly reactive OAt-active ester.[1][6][9][10]

  • Nucleophilic Attack by the Amine: The amine attacks the active ester, forming the desired amide bond. This step releases 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[1][9][10]

Q3: What are the common byproducts of a this compound reaction and how can they be problematic?

The primary byproducts are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[1][5]

  • Tetramethylurea: This is a polar impurity that can be challenging to remove during standard workup and purification procedures.[1][5]

  • 1-hydroxy-7-azabenzotriazole (HOAt): HOAt is known to be potentially explosive, which is a safety concern, especially in large-scale reactions.[1][11] Additionally, this compound itself is a moderate skin sensitizer and can also be explosive.[1][9]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My this compound reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution
Inadequate Activation of Carboxylic Acid Ensure your this compound reagent is fresh and used in the correct stoichiometry. Consider pre-activating the carboxylic acid with this compound and a base for 15-60 minutes before adding the amine.[1][12]
Moisture in the Reaction Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Water can hydrolyze the active ester intermediate, converting it back to the carboxylic acid.[1][13]
Incorrect Base Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][2][13] Nucleophilic bases like triethylamine (TEA) or pyridine can compete with the amine nucleophile.[1][13]
Poor Solubility of Reactants Ensure all reactants are fully dissolved. If solubility is an issue in a solvent like DCM, switch to a more polar aprotic solvent such as DMF or NMP.[1][13]
Suboptimal Order of Reagent Addition The generally recommended order is to pre-activate the carboxylic acid with this compound and base before introducing the amine to minimize potential side reactions.[1]
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gently heating it to 30-40°C while monitoring for potential side reactions.[1]
Problem 2: Presence of Side Products

Q: I'm observing unexpected peaks in my analysis, suggesting the presence of side products. What are the likely side reactions and how can I minimize them?

The formation of side products is a frequent challenge. The nature of these byproducts often depends on the substrates and reaction conditions.

Side ReactionMitigation Strategy
Guanidinylation of the Amine The free amine can attack the guanidinium carbon of this compound, leading to a capped and unreactive amine. This is more common when this compound is in excess or the coupling is slow. Use a slight excess of the carboxylic acid or equimolar amounts of the coupling reagent.[1][2][14][15]
Reaction with Nucleophilic Side Chains This compound can react with unprotected nucleophilic functional groups (e.g., -OH on tyrosine, -NH2 on lysine, -SH on cysteine). Ensure these groups are adequately protected before the coupling reaction.[1][5][14]
Epimerization/Racemization While this compound is known for low racemization, elevated temperatures can sometimes lead to a loss of stereochemical integrity. Maintain a controlled reaction temperature.[1]

Experimental Protocols

Protocol 1: Standard this compound Coupling
  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add this compound (1.0-1.2 eq.) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, proceed with the appropriate workup and purification.

Protocol 2: Troubleshooting for Low Yield
  • Ensure Anhydrous Conditions: Oven-dry or flame-dry all glassware. Use freshly opened anhydrous solvents or solvents passed through a drying system.

  • Reagent Quality Check: Use fresh, high-purity this compound and DIPEA.

  • Extended Pre-activation: Increase the pre-activation time of the carboxylic acid with this compound and DIPEA to 30-60 minutes before adding the amine.[1][12]

  • Temperature Increase: If the reaction is sluggish at room temperature, consider gently heating the reaction to 30-40°C, while monitoring for potential side reactions.[1]

  • Solvent Change: If solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP.[1][13]

Visualizations

HATU_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester Attack on this compound This compound This compound This compound->Active_Ester Amide Amide Product (R-CO-NH-R') Active_Ester->Amide Byproducts Byproducts (HOAt, Tetramethylurea) Active_Ester->Byproducts Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: General mechanism of this compound-mediated amide bond formation.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Quality (Fresh this compound, Anhydrous Solvents) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Base, Temperature, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Pre_Activation Optimize Pre-activation Time (15-60 min) Check_Conditions->Pre_Activation Conditions OK Solubility Address Solubility Issues (Switch Solvent if Needed) Pre_Activation->Solubility Optimization Attempted Success Improved Yield Solubility->Success Issue Resolved Failure Still Low Yield Solubility->Failure Issue Persists

Caption: Troubleshooting workflow for low-yield this compound coupling reactions.

References

Technical Support Center: Managing HATU Coupling Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of the tetramethylurea (TMU) byproduct generated during HATU-mediated amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is tetramethylurea (TMU) and why is it difficult to remove?

A1: Tetramethylurea (TMU) is a primary byproduct of the this compound coupling reagent.[1][2] It is a polar, aprotic solvent with a high boiling point (176.5 °C).[3] Its removal is challenging due to its high solubility in a wide range of both aqueous and common organic solvents, making standard liquid-liquid extractions often ineffective for complete removal.[1][4]

Q2: My standard aqueous workup isn't removing all the TMU. What can I do?

A2: While a single water wash may be insufficient, several strategies can enhance TMU removal during workup:

  • Multiple Aqueous Washes: Repeated extractions with water or brine can improve the partitioning of the polar TMU into the aqueous phase.[1][4]

  • Acidic Wash: Incorporating a wash with a dilute acid, such as 1M HCl or 10% citric acid, can help by protonating any basic impurities, further facilitating their removal into the aqueous layer.[4]

  • Solvent Selection: If your desired product has low polarity, consider dissolving the crude material in a non-polar solvent like heptane or hexane before performing aqueous extractions. Be aware that this may lead to some loss of a more polar product.[2]

Q3: Is column chromatography effective for removing TMU?

A3: Yes, silica gel column chromatography is often a necessary and effective method for the complete removal of TMU, especially when aqueous washes are insufficient.[2] Due to the polarity of TMU, careful selection of the eluent system is crucial for achieving good separation.

Q4: Can I remove TMU without chromatography?

A4: In some cases, yes. If your product is a solid, recrystallization or precipitation can be an effective method.[4] The high solubility of TMU in many solvents means it will likely remain in the mother liquor upon crystallization of your less soluble product.[4]

Q5: Are there alternatives to this compound that do not produce TMU?

A5: Yes, several other coupling reagents can be used for amide bond formation that do not generate TMU. Some alternatives include:

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents produce urea byproducts. The byproduct of DCC is largely insoluble in most organic solvents and can be filtered off, while the byproducts of DIC and EDC are more soluble and are typically removed by aqueous workup.[5]

  • Phosphonium-based reagents (e.g., PyBOP, PyAOP): These are also effective coupling reagents.[5]

  • COMU: This is a uronium salt-based coupling reagent that is reported to be highly efficient and produces water-soluble byproducts that are easily removed.[6][7]

Troubleshooting Guides

Problem: Persistent TMU contamination after aqueous workup.
Symptom Possible Cause Suggested Solution
TMU is still visible in the 1H NMR spectrum of the product after multiple water and brine washes.Insufficient partitioning of TMU into the aqueous phase due to its solubility in the organic solvent used for extraction.1. Increase the number of aqueous washes. 2. If the product is sufficiently non-polar, switch to a less polar extraction solvent (e.g., diethyl ether, heptane) to decrease the solubility of TMU in the organic layer.3. Proceed to purification by column chromatography or recrystallization/precipitation if the product is a solid.
Problem: Difficulty in separating the product from TMU by column chromatography.
Symptom Possible Cause Suggested Solution
The product and TMU co-elute during column chromatography.The polarity of the eluent system is not optimized for the separation.1. Adjust the solvent polarity. A less polar solvent system may be required to retain the product on the column longer while allowing the more polar TMU to elute.2. Consider a different stationary phase. If silica gel is not providing adequate separation, alumina or a reverse-phase column could be explored.[8]3. Ensure proper column packing and loading. An improperly packed column can lead to poor separation.

Data Presentation

Table 1: Solubility of Tetramethylurea (TMU)
Solvent Solubility Reference
WaterMiscible (1 x 106 mg/L)[1][9]
EthanolSoluble[10]
AcetoneSoluble[10]
Petroleum EtherMiscible[1][11]
Other Common SolventsMiscible[1][11]

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup for TMU Removal
  • Reaction Quenching: Upon completion, quench the reaction mixture by adding deionized water.

  • Solvent Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Water Wash: Transfer the mixture to a separatory funnel and wash with deionized water. Separate the layers.

  • Acidic Wash: Wash the organic layer with 1M HCl or 10% citric acid solution. Separate the layers.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the layers.

  • Brine Washes: Wash the organic layer two to three times with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purity Assessment: Analyze the crude product by 1H NMR or LC-MS to determine the level of residual TMU.

Protocol 2: Recrystallization for TMU Removal from a Solid Product
  • Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. TMU should be soluble in this solvent at all temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product containing TMU in a minimal amount of the boiling recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved TMU.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_reaction This compound Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification start Reaction Completion quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, and Brine extract->wash chromatography Column Chromatography wash->chromatography If TMU remains recrystallization Recrystallization (if solid) wash->recrystallization If TMU remains and product is solid end Pure Product wash->end If pure chromatography->end recrystallization->end

Caption: Workflow for this compound reaction workup and purification.

troubleshooting_logic start TMU Detected After Initial Workup is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization or Precipitation is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No check_purity Assess Purity recrystallize->check_purity chromatography->check_purity success Pure Product check_purity->success Pure failure Optimize Chromatography (Solvent/Stationary Phase) check_purity->failure Not Pure failure->chromatography

Caption: Troubleshooting logic for TMU removal.

References

Technical Support Center: Troubleshooting HATU Reaction Monitoring by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring HATU-mediated coupling reactions by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter while monitoring your this compound reaction by HPLC.

Q1: My chromatogram shows multiple peaks. How do I identify the peaks corresponding to my starting materials, product, and reaction byproducts?

A1: Identifying all the components in your reaction mixture is crucial for accurate monitoring. Here is a guide to the expected elution order in a typical reversed-phase (RP-HPLC) setup and how to confirm peak identities:

  • General Elution Order: In RP-HPLC, compounds elute based on their polarity, with more polar compounds eluting earlier. The general elution order for a this compound reaction is as follows:

    • Tetramethylurea (TMU): This is a highly polar byproduct and will typically be one of the first peaks to elute from the column, often near the solvent front.

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Another polar byproduct, which will also elute relatively early.

    • Carboxylic Acid: The polarity of your starting carboxylic acid will determine its retention time. It is generally more polar than the final amide product.

    • Amine: The retention time of your starting amine will depend on its structure and polarity.

    • This compound: Unreacted this compound is a salt and will have a characteristic retention time.

    • Amide Product: The desired amide product is typically less polar than the starting carboxylic acid and will therefore have a longer retention time.

  • Confirmation Strategy:

    • Run Standards: The most reliable method is to inject pure samples of your starting carboxylic acid, amine, and this compound reagent separately to determine their individual retention times.

    • Time Zero Injection: Analyze a sample of your reaction mixture immediately after adding all reagents (t=0). At this point, you should primarily see peaks for your starting materials and this compound.

    • Monitor Over Time: As the reaction progresses, you should observe the peaks for the starting materials decreasing in area while the peak for the product increases.[1][2]

    • LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive way to identify each peak by its mass-to-charge ratio.

Q2: I'm seeing a large, early-eluting peak near the solvent front. What is it?

A2: A significant peak near the solvent front is often one of the polar byproducts of the this compound reaction.

  • Tetramethylurea (TMU): This is the most likely candidate. TMU is a highly polar and water-soluble byproduct of this compound activation.[3]

  • HOAt: 1-Hydroxy-7-azabenzotriazole, another byproduct, is also polar and can elute early.

  • DMF/DMSO: If your reaction solvent is N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), you will see a large peak corresponding to the solvent, especially if your detection wavelength is low (e.g., 214 nm).

Troubleshooting:

  • Ensure your HPLC method has a sufficient initial hold at a low organic mobile phase percentage to allow for the separation of these early-eluting components from the solvent front.

  • If using DMSO, be aware that it can sometimes behave better in terms of elution profile on RP-HPLC compared to DMF.[3]

Q3: The peak for my amine starting material seems to be disappearing faster than my carboxylic acid, and I'm not seeing a corresponding increase in my product peak. What could be happening?

A3: This observation often points to a common side reaction in this compound couplings: guanidinylation of the amine.

  • Cause: The amine nucleophile can directly attack the this compound reagent instead of the activated carboxylic acid.[3] This forms a tetramethylguanidinium adduct with your amine, which is an undesired byproduct. This side reaction is more likely if the amine is added before the carboxylic acid is fully activated.

  • Solution: The order of reagent addition is critical. To minimize this side reaction, pre-activate the carboxylic acid with this compound and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding the amine.[3] This ensures the formation of the reactive OAt-ester, which the amine will then preferentially attack.

A workflow for minimizing amine guanidinylation is shown below:

Acid Carboxylic Acid ActivatedEster Reactive OAt-ester Acid->ActivatedEster This compound This compound This compound->ActivatedEster Base DIPEA Base->ActivatedEster Amine Amine Product Desired Amide Product ActivatedEster->Product Amine->Product GuanidinylatedAmine Guanidinylated Amine Amine->GuanidinylatedAmine

Figure 1: Reaction pathway showing pre-activation to favor product formation.

Q4: My peaks are tailing or fronting. How can I improve the peak shape?

A4: Poor peak shape can compromise resolution and the accuracy of quantification. Here are common causes and solutions:[4][5]

Peak Shape Issue Potential Causes in this compound Reaction Monitoring Troubleshooting Solutions
Peak Tailing - Secondary interactions between basic analytes (e.g., amines) and residual silanols on the HPLC column.[6] - Column contamination or degradation. - Mismatch between sample solvent and mobile phase.- Lower the pH of the mobile phase (e.g., ensure 0.1% TFA is present) to suppress silanol ionization.[6] - Use a well-maintained, high-quality C18 column. Consider a column with end-capping. - Dilute the reaction aliquot in the initial mobile phase before injection.
Peak Fronting - Sample overload (injecting too much of a concentrated sample).[5] - Poor sample solubility in the mobile phase.- Dilute your sample before injection. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Peak Splitting - Partially blocked column frit. - Void in the column packing. - Injecting a sample in a solvent much stronger than the mobile phase (e.g., pure DMF or ACN into a highly aqueous mobile phase).[5]- Reverse and flush the column (if the manufacturer allows). - Replace the column. - Dilute the quenched reaction aliquot in the initial mobile phase before injection.
Broad Peaks - High viscosity of the mobile phase. - Extra-column volume (long tubing). - Column aging.- Optimize flow rate and temperature. - Use shorter, narrower ID tubing where possible. - Replace the column.

A systematic approach to troubleshooting peak shape is outlined in the following diagram:

Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System Issue: - Blocked frit - Column void - Extra-column volume CheckAllPeaks->SystemIssue Yes SpecificPeakIssue Specific Peak Issue: - Secondary interactions - Sample overload - Solubility issue CheckAllPeaks->SpecificPeakIssue No GoodPeakShape Good Peak Shape SystemIssue->GoodPeakShape Fix system/replace column CheckSamplePrep Review Sample Prep: - Dilute sample? - Solvent mismatch? SpecificPeakIssue->CheckSamplePrep AdjustMethod Adjust HPLC Method: - Check mobile phase pH - Optimize gradient CheckSamplePrep->AdjustMethod No CheckSamplePrep->GoodPeakShape Yes, adjust prep AdjustMethod->GoodPeakShape Yes, optimize method

Figure 2: Troubleshooting workflow for HPLC peak shape issues.

Q5: How can I perform quantitative analysis to determine the percent conversion of my reaction?

A5: Quantitative analysis requires a consistent and reproducible method. The use of an internal standard is highly recommended for accurate determination of reaction conversion.[1]

Parameter Recommendation
Method Internal Standard (IS) Method
Example IS 9,9-dimethylfluorene (for UV-active compounds)[1][2]
Procedure 1. Add a known amount of the internal standard to the reaction mixture at t=0. 2. At each time point, quench an aliquot of the reaction. 3. Analyze by HPLC. 4. Calculate the Response Factor (RF) for your product relative to the IS using a standard of known concentration. 5. Determine the concentration of the product in your samples based on the peak area ratio of the product to the IS.
Calculation Conversion (%) = ([Product Area] / [Initial Reactant Area at t=0]) * 100 (assuming 1:1 stoichiometry and similar response factors if no IS is used, which is less accurate). With an IS, conversion is calculated from the concentration of product formed over time.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Monitoring

This protocol describes how to take and prepare an aliquot from your reaction mixture for HPLC analysis.

  • Aliquoting: At your desired time point, withdraw a small, representative aliquot from the reaction mixture (e.g., 5-10 µL).

  • Quenching: Immediately quench the reaction to stop it from proceeding further. This is critical for accurate time-point analysis. A common method is to add the aliquot to a vial containing a quenching solution.

    • Quenching Solution: A solution of 1:1 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) is a good general-purpose quencher. The acid will neutralize the base (e.g., DIPEA) and stop the reaction.

  • Dilution: Dilute the quenched sample significantly with your initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). A dilution factor of 100x to 200x is common (e.g., add the 10 µL aliquot to 1-2 mL of mobile phase). This prevents column overload and minimizes solvent mismatch effects.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Injection: Inject the filtered sample onto the HPLC.

Protocol 2: General RP-HPLC Method for this compound Reaction Monitoring

This is a starting point for a method. It will likely need to be optimized for your specific analytes.

HPLC Parameter Setting
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 10-20 minutes
Flow Rate 0.5 - 1.5 mL/min (depending on column ID)
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Detection Wavelength 214 nm (for peptide bonds), 254 nm, or 280 nm (if aromatic residues are present)

This guide provides a foundational understanding for troubleshooting the HPLC monitoring of this compound reactions. Remember that optimization for your specific substrates is often necessary to achieve the best results.

References

Validation & Comparative

A Head-to-Head Comparison of HATU and TBTU Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic endeavor. Among the plethora of available options, the uronium/aminium-based reagents HATU and TBTU are frequently employed. This guide provides an objective, data-driven comparison of their performance, mechanisms, and ideal applications to facilitate an informed choice for your specific synthetic needs.

At a Glance: Performance Characteristics

While both this compound and TBTU are effective at promoting amide bond formation, this compound generally exhibits superior performance, particularly in challenging synthetic situations. This is primarily attributed to the different leaving groups incorporated into their structures.

Performance MetricThis compound (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)Key Takeaway
Relative Reactivity Very HighGoodThis compound's enhanced reactivity leads to faster and more complete coupling reactions.[1][2]
Coupling Efficiency Very HighHighThis compound is particularly advantageous for sterically hindered amino acids and "difficult" sequences.[1][2][3]
Racemization Suppression ExcellentGoodThe structure of this compound's active ester minimizes the risk of epimerization.[4][5][6]
Reaction Speed FasterSlowerThis compound generally facilitates quicker reaction times compared to TBTU.[2][6][7]

Delving into the Mechanism of Action

The primary difference in the performance of this compound and TBTU lies in the active ester they form with a carboxylic acid. This intermediate is the key species that reacts with an amine to form the desired amide bond.

This compound incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[5] The presence of the nitrogen atom in the pyridine ring of HOAt makes the resulting OAt-ester a better leaving group.[8] This enhanced reactivity accelerates the rate of amidation and more effectively competes with the undesirable racemization of the activated amino acid.[8]

TBTU , on the other hand, is the tetrafluoroborate salt corresponding to HBTU, which utilizes a 1-hydroxybenzotriazole (HOBt) moiety. The resulting OBt-active ester is less reactive than the OAt-ester formed by this compound.[2][9] While still highly effective for many standard couplings, this can lead to slower reaction times and a greater potential for side reactions, including racemization, in more demanding cases.[2]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts Carboxylic_Acid R-COOH (Carboxylic Acid) Active_Ester Active Ester (OAt- or OBt-ester) Carboxylic_Acid->Active_Ester Activation Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Coupling_Reagent Coupling Reagent (this compound or TBTU) Coupling_Reagent->Active_Ester Urea Tetramethylurea Coupling_Reagent->Urea Amide_Bond R-CO-NH-R' (Amide Bond) Active_Ester->Amide_Bond Nucleophilic Attack Leaving_Group Leaving Group (HOAt or HOBt) Active_Ester->Leaving_Group Amine R'-NH2 (Amine) Amine->Amide_Bond

General mechanism of amide bond formation using uronium-based coupling reagents.

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of this compound and TBTU in identical systems are not always readily available in the literature. However, data from studies on aza-peptide synthesis provides a clear illustration of their relative performance.

ParameterThis compoundTBTU
Reaction Half-life (min) 40150
Acylation Yield (%) ~100~69
Data from a comparative study on the synthesis of a model aza-peptide.[7]

These results demonstrate that in this specific challenging application, this compound proceeds significantly faster and achieves a near-quantitative yield, while TBTU is considerably slower and results in an incomplete reaction.[7] It is important to note that for many standard peptide couplings, the performance difference may be less pronounced, and TBTU can provide satisfactory results.

Potential Side Reactions

A noteworthy side reaction for both this compound and TBTU is the potential for guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[6][10][11] This caps the peptide chain and prevents further elongation. Therefore, it is generally recommended to use these reagents in equimolar amounts or with a slight excess of the carboxylic acid.[6][10]

Experimental Protocols

To ensure reproducible and optimal results, standardized experimental protocols are essential. Below are general procedures for both solid-phase and solution-phase peptide synthesis using this compound and TBTU.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a single coupling cycle in a typical Fmoc-based solid-phase peptide synthesis workflow.

spss_workflow start Start with Resin-Bound Peptide (N-terminal Fmoc protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling Step (Amino Acid, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 end Ready for Next Cycle or Final Cleavage wash2->end

A single coupling cycle in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • This compound or TBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin with N-terminal deprotected peptide

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: If starting a new synthesis, swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin. Wash the resin thoroughly with DMF (3-5 times).[5]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and the coupling reagent (this compound or TBTU, 1.9-4.5 equivalents) in DMF.[5][12] Add the base (e.g., DIPEA, 4-10 equivalents) to the mixture.[5][12] Allow the mixture to pre-activate for 1-5 minutes.[13]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.[12] Agitate the mixture at room temperature for 30-60 minutes.[12]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[5] A negative test indicates that all primary amines have been acylated. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[5]

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Solution-Phase Peptide Synthesis Protocol

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid

  • Amine

  • This compound or TBTU

  • Base: DIPEA or Triethylamine (TEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, Acetonitrile (ACN), Tetrahydrofuran (THF))

Procedure:

  • Reactant Preparation: Dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (this compound or TBTU, 1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Activation: Add the base (e.g., DIPEA, 2.0-5.0 equivalents) to the reaction mixture.[5] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the activated mixture.[5] Continue stirring at 0 °C to room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.[5]

Conclusion

The choice between this compound and TBTU should be guided by the specific demands of the peptide being synthesized. For routine, less challenging sequences, TBTU represents a reliable and cost-effective option. However, when faced with sterically hindered amino acids, "difficult" sequences prone to aggregation, or when minimizing racemization is of utmost importance, the superior reactivity and efficiency of this compound make it the preferred reagent.[1][6] Its ability to drive reactions to completion more rapidly and with higher fidelity often justifies its higher cost, particularly in the synthesis of complex and valuable peptides.

References

A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides, maintaining stereochemical integrity is paramount. The process of racemization, the conversion of a chiral amino acid into an equal mixture of its L and D enantiomers, represents a critical challenge that can compromise the biological activity and therapeutic efficacy of the final peptide product. The choice of coupling reagent is a major factor in controlling the extent of racemization during amide bond formation. This guide provides an objective comparison of the racemization potential of the widely used coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with other common alternatives, supported by experimental data and detailed methodologies.

The Mechanism of Racemization

Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group of an N-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral center (α-carbon) of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[1] Subsequent nucleophilic attack by the amine component on the achiral oxazolone intermediate can result in the formation of both L- and D-isomers of the resulting peptide.

Factors Influencing Racemization

Several factors during the coupling reaction can influence the rate of racemization:

  • Coupling Reagent and Additives: The nature of the coupling reagent and the use of racemization-suppressing additives are critical. Uronium/aminium reagents like this compound are known for their high reactivity and efficiency, which can help minimize racemization by promoting rapid amide bond formation over oxazolone formation.[3][4] Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, the base of this compound) can react with the activated amino acid to form active esters that are less prone to racemization.[5][6]

  • Base: The choice and amount of base used can significantly impact racemization.[7] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases such as triethylamine (TEA) as they are less effective at abstracting the α-proton of the oxazolone intermediate.[7]

  • Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates.

  • Temperature and Reaction Time: Prolonged reaction times and elevated temperatures can increase the likelihood of racemization.[8]

Below is a diagram illustrating the key relationships influencing racemization during peptide bond formation.

Racemization_Factors cluster_coupling Coupling Process cluster_influencers Influencing Factors Activated Amino Acid Activated Amino Acid Oxazolone Formation Oxazolone Formation Activated Amino Acid->Oxazolone Formation slows down with efficient reagents Peptide Bond Formation Peptide Bond Formation Activated Amino Acid->Peptide Bond Formation fast Racemized Peptide Racemized Peptide Oxazolone Formation->Racemized Peptide Desired Peptide Desired Peptide Peptide Bond Formation->Desired Peptide Coupling Reagent Coupling Reagent Coupling Reagent->Activated Amino Acid Base Base Base->Oxazolone Formation promotes Solvent Solvent Solvent->Peptide Bond Formation Temperature Temperature Temperature->Oxazolone Formation promotes

Caption: Factors influencing racemization during peptide coupling.

Quantitative Comparison of Racemization Levels

The following table summarizes representative data from studies comparing the racemization levels of this compound with other coupling reagents. The extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the model system used for evaluation.

Coupling ReagentModel Peptide/Amino Acid CouplingRacemization (%)Reference
This compound Z-Phg-OH + H-Pro-NH210.8[3]
HBTU Z-Phg-OH + H-Pro-NH213.2[3]
COMU Z-Phg-OH + H-Pro-NH210.5[3]
HCTU Model Peptide Fragment< 0.5[2]
DCC Model Peptide Fragment10-30[2]
DCC + HOBt Model Peptide Fragment1-5[2]
EDC + HOBt Model Peptide Fragment1-4[2]

Note: The data presented is a synthesis of typical results from comparative studies. The exact percentage of racemization can vary depending on the specific experimental conditions.

From the available data, this compound demonstrates a lower propensity for racemization compared to HBTU in the tested model system.[3] Its performance is comparable to COMU, another modern and efficient coupling reagent.[3] When compared to carbodiimide-based methods, uronium salt reagents like HCTU (and by extension, this compound) generally offer superior racemization suppression.[2] The addition of HOBt significantly reduces the high racemization associated with carbodiimides like DCC.[2]

Experimental Protocols

Reproducible and accurate assessment of racemization requires well-defined experimental protocols. Below is a representative methodology for comparing the racemization potential of different coupling reagents in a model peptide coupling reaction.

Objective: To quantify the percentage of diastereomer formation during the coupling of a protected amino acid to an amino acid amide using different coupling reagents.

Materials:

  • N-α-Fmoc-protected amino acid (e.g., Fmoc-L-Phenylalanine)

  • Amino acid amide hydrochloride (e.g., L-Leucine amide hydrochloride)

  • Coupling reagents: this compound, HBTU, COMU, DIC

  • Additive: HOBt

  • Bases: DIPEA, N-methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF)

  • HPLC grade solvents for analysis (e.g., acetonitrile, water)

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_analysis Analysis A Dissolve Fmoc-L-Phe-OH in DMF B Add Coupling Reagent (e.g., this compound) A->B C Add Base (DIPEA) to activate B->C D Add L-Leu-NH2·HCl and more Base C->D E Stir at room temperature for 2 hours D->E F Quench reaction E->F G Dilute sample F->G H Inject into Chiral HPLC G->H I Quantify L-L and D-L diastereomers H->I

Caption: Workflow for racemization comparison of coupling reagents.

Detailed Procedure:

  • Preparation of Activated Amino Acid:

    • In a clean, dry vial, dissolve one equivalent of Fmoc-L-Phenylalanine in DMF.

    • Add one equivalent of the coupling reagent (e.g., this compound) and, if applicable, one equivalent of an additive (e.g., HOBt for the DIC reaction).

    • Add two equivalents of DIPEA to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Coupling Reaction:

    • In a separate vial, dissolve 1.1 equivalents of L-Leucine amide hydrochloride in a minimal amount of DMF and add one equivalent of DIPEA to neutralize the salt.

    • Add the neutralized amino acid amide solution to the pre-activated amino acid solution.

    • Allow the reaction to proceed at room temperature for a defined period (e.g., 2 hours).

  • Sample Preparation for Analysis:

    • Quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis.

  • Chiral HPLC Analysis:

    • Analyze the crude reaction mixture by reverse-phase HPLC using a chiral column.

    • The mobile phase will typically consist of a gradient of acetonitrile in water with 0.1% TFA.

    • The L-L and D-L diastereomers of the resulting dipeptide will be separated and detected (e.g., by UV absorbance at 214 nm).

  • Quantification of Racemization:

    • Integrate the peak areas of the L-L (desired) and D-L (racemized) dipeptides.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

This procedure should be repeated for each coupling reagent under identical conditions to ensure a fair comparison.

Conclusion

The selection of a coupling reagent has a profound impact on the stereochemical purity of synthetic peptides. This compound is a highly effective coupling reagent that generally provides low levels of racemization, outperforming older reagents like HBTU and carbodiimides used without additives.[2][3] Its high reactivity promotes rapid amide bond formation, which kinetically disfavors the competing racemization pathway via oxazolone formation. While newer reagents like COMU show comparable or slightly better performance in some cases, this compound remains a benchmark for achieving high coupling efficiency with minimal racemization, particularly in the synthesis of complex or sterically hindered peptides.[3][9] For researchers, scientists, and drug development professionals, a careful evaluation of the coupling reagent, base, and reaction conditions is essential to minimize racemization and ensure the synthesis of high-quality, stereochemically pure peptides.

References

A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides, the choice of coupling reagent is a critical determinant of yield, purity, and the overall success of the endeavor. Among the myriad of available reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N'-Dicyclohexylcarbodiimide (DCC) are two of the most prominent, each with a distinct profile of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic needs.

Performance Overview: Yield and Purity

This compound, a uronium salt-based coupling reagent, is widely recognized for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, particularly in the coupling of sterically hindered amino acids or in "difficult" sequences prone to aggregation.[1][2] In contrast, DCC, a carbodiimide, is a more traditional and cost-effective reagent.[1] However, its use can be associated with a higher risk of racemization and the formation of a dicyclohexylurea (DCU) byproduct that can complicate purification, especially in solid-phase peptide synthesis (SPPS).[3][4]

The following table summarizes representative data from studies comparing the performance of this compound and DCC in peptide coupling reactions. It is important to note that yields and purity can be highly sequence-dependent and are influenced by the specific reaction conditions.

Coupling ReagentAdditiveTypical Yield (%)Racemization LevelKey Byproduct
This compound None required (HOAt is integral)~99Very Low (<0.5%)Tetramethylurea (soluble)
DCC HOBt or Oxyma~95-98Low to ModerateDicyclohexylurea (insoluble)

Data compiled from multiple sources.[5][6] The use of additives like 1-hydroxybenzotriazole (HOBt) with DCC is a common strategy to increase efficiency and suppress racemization.[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using this compound and DCC.

This compound Coupling Protocol (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.[2]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading), this compound (1.9-4.5 equivalents), and DIPEA (4-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30 minutes to 4 hours.[2]

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling. Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[2]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

DCC/HOBt Coupling Protocol (SPPS)

This protocol describes a general procedure for peptide coupling on a solid support using DCC in the presence of HOBt to minimize racemization.

Materials:

  • Fmoc-protected amino acid

  • DCC

  • HOBt

  • DMF

  • DCM

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as described in the this compound protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin. Then, add DCC (2-3 equivalents, dissolved in a small amount of DMF or DCM) to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove soluble reagents and the diisopropylurea byproduct. The insoluble dicyclohexylurea may require additional washing steps.

  • Chain Elongation: Proceed with the next deprotection and coupling cycle.

Mechanism of Action and Workflow

The fundamental difference in the performance of this compound and DCC lies in their mechanisms of carboxylic acid activation.

Peptide_Coupling_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Fmoc_AA Fmoc-Protected Amino Acid Coupling Amino Acid Coupling (this compound or DCC/HOBt) Fmoc_AA->Coupling Washing1 Washing (DMF, DCM) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Cycle->Deprotection For next residue Cleavage Cleavage from Resin & Side-Chain Deprotection Cycle->Cleavage Final residue Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

This compound rapidly converts a carboxylic acid into a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole moiety is crucial for its high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[2]

DCC activates a carboxylic acid by forming an O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo intramolecular rearrangement to a stable N-acylurea, which terminates the desired reaction. Furthermore, the O-acylisourea can react with another carboxylic acid to form a symmetric anhydride, which is also a coupling-active species. The addition of HOBt traps the O-acylisourea to form a more stable and selective HOBt-ester, reducing the extent of side reactions and racemization.[3][7]

Coupling_Mechanism_Comparison cluster_this compound This compound Activation cluster_DCC DCC Activation HATU_RCOOH R-COOH + Base HATU_Active_Ester OAt-Active Ester (Highly Reactive) HATU_RCOOH->HATU_Active_Ester This compound This compound This compound->HATU_Active_Ester HATU_Peptide Peptide Bond (High Yield, Low Racemization) HATU_Active_Ester->HATU_Peptide HATU_Amine R'-NH2 HATU_Amine->HATU_Peptide HATU_Byproduct + Tetramethylurea DCC_RCOOH R-COOH DCC_Intermediate O-Acylisourea Intermediate DCC_RCOOH->DCC_Intermediate DCC DCC DCC->DCC_Intermediate DCC_Peptide Peptide Bond DCC_Intermediate->DCC_Peptide DCC_Side_Reaction N-Acylurea (Side Product) DCC_Intermediate->DCC_Side_Reaction HOBt_Ester HOBt-Active Ester (Reduces Racemization) DCC_Intermediate->HOBt_Ester DCC_Amine R'-NH2 DCC_Amine->DCC_Peptide DCC_Byproduct + Dicyclohexylurea (DCU) HOBt + HOBt HOBt->HOBt_Ester HOBt_Ester->DCC_Peptide More efficient coupling

References

HATU vs. PyBOP: A Comparative Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in peptide synthesis and drug development, the efficient formation of amide bonds is a critical step. The choice of coupling reagent can significantly influence reaction outcomes, impacting yield, purity, and the structural integrity of the final product. Among the plethora of available options, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have emerged as two of the most prominent reagents. This guide provides an objective, data-driven comparison of this compound and PyBOP to assist researchers in making informed decisions for their amide bond formation reactions.

Performance Comparison: A Quantitative Overview

Experimental data consistently demonstrates the superior performance of this compound, particularly in challenging synthetic scenarios. This is evident in higher crude product purity and faster reaction kinetics, especially when dealing with sterically hindered or complex peptide sequences.[1][2]

Performance MetricThis compoundPyBOPKey Findings
Crude Peptide Purity (ACP 65-74 Synthesis, 2x1 min coupling) 83.63%[2][3]48.11%[2][3]This compound provides significantly higher purity in rapid coupling protocols for difficult sequences.[1][3]
Crude Peptide Purity (ACP 65-74 Synthesis, 2x20 min coupling) 79.85%[3]70.27%[3]While the gap narrows with longer reaction times, this compound still maintains an advantage in purity.[3]
Coupling Efficiency for Sterically Hindered/Difficult Sequences Highly efficient, even for N-methylated amino acids.[1]Less efficient, may require longer reaction times or lead to incomplete coupling.[1]This compound is the preferred reagent for challenging couplings where steric hindrance is a factor.[1][4]
Reaction Half-life (Aza-Peptide Synthesis) 40 min[2][5]150 min[2][5]This compound demonstrates significantly faster reaction kinetics.[2][5]
Acylation Yield (Aza-Peptide Synthesis) ~100%[2]~65%[2]This compound can achieve near-quantitative yields where PyBOP struggles.[2]
Racemization Lower risk due to rapid kinetics.[1]Generally low, but the risk increases with prolonged coupling times.[1][6]The faster reaction rates of this compound help to minimize epimerization.[1]

Mechanistic Differences: The Key to Performance

The divergent performance of this compound and PyBOP stems from their distinct mechanisms of carboxylic acid activation. PyBOP, a phosphonium-based reagent, utilizes 1-hydroxybenzotriazole (HOBt) to form a reactive HOBt active ester.[1][7] In contrast, this compound, an aminium-based reagent, employs 1-hydroxy-7-azabenzotriazole (HOAt) to generate a more reactive OAt active ester.[1][8] The nitrogen atom in the pyridine ring of HOAt enhances the electron-withdrawing properties of the leaving group, making the activated ester more susceptible to nucleophilic attack by the amine.[1] This enhanced reactivity is a primary contributor to this compound's increased efficiency and speed.[8]

G General Mechanism of Amide Bond Formation cluster_0 Carboxylic Acid Activation cluster_1 This compound Pathway cluster_2 PyBOP Pathway cluster_3 Amide Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate - H⁺ Base Base (e.g., DIPEA) This compound This compound Carboxylate->this compound + PyBOP PyBOP Carboxylate->PyBOP + OAt_Ester R-CO-OAt (Highly Reactive) This compound->OAt_Ester Amide_Bond R-CO-NH-R' (Amide Product) OAt_Ester->Amide_Bond + R'-NH₂ OBt_Ester R-CO-OBt (Reactive) PyBOP->OBt_Ester OBt_Ester->Amide_Bond + R'-NH₂ Amine R'-NH₂

Figure 1. Comparative mechanism of this compound and PyBOP.

Side Reactions and Handling Considerations

While both reagents are highly effective, they are not without potential side reactions.

  • This compound: When used in excess, this compound can cause guanidinylation of the N-terminal amine, which caps the peptide chain and prevents further elongation.[1] However, its rapid reaction kinetics generally lead to a lower risk of racemization compared to many other coupling reagents.[1]

  • PyBOP: PyBOP is less prone to side reactions at the N-terminus.[1] However, it can lead to the formation of N-unsubstituted carboxamides as a side product, particularly with bulky amines.[6] A significant advantage of PyBOP is that its primary byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is considered more benign than the carcinogenic hexamethylphosphoramide (HMPA) produced by its predecessor, the BOP reagent.[6][7]

From a practical standpoint, the workflow for using both reagents in solid-phase peptide synthesis (SPPS) is similar. The key difference lies in the pre-activation and coupling times.

G Experimental Workflow Comparison cluster_0 Activation & Coupling Start Start SPPS Cycle Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 HATU_Activation This compound Pre-activation (Amino Acid, this compound, Base) ~ few minutes Washing_1->HATU_Activation This compound Protocol PyBOP_Activation PyBOP Activation (Amino Acid, PyBOP, Base) Washing_1->PyBOP_Activation PyBOP Protocol HATU_Coupling Coupling to Resin 5-30 minutes HATU_Activation->HATU_Coupling PyBOP_Coupling Coupling to Resin 1-2 hours PyBOP_Activation->PyBOP_Coupling Washing_2 4. Washing HATU_Coupling->Washing_2 PyBOP_Coupling->Washing_2 End End Cycle Washing_2->End

Figure 2. SPPS workflow for this compound and PyBOP.

Experimental Protocols

The following are representative protocols for the use of this compound and PyBOP in Fmoc-based solid-phase peptide synthesis. These are general guidelines and may require optimization based on the specific peptide sequence.

Protocol 1: Coupling with PyBOP [9]

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), PyBOP (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add this solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling with this compound [2]

  • Resin Swelling: Follow step 1 of the PyBOP protocol.

  • Fmoc Deprotection: Follow step 2 of the PyBOP protocol.

  • Washing: Follow step 3 of the PyBOP protocol.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-2 equivalents), this compound (1.5-2 equivalents), and a base such as DIPEA or 2,4,6-collidine (3-4 equivalents) in DMF. Pre-activation for a few minutes is common before adding the mixture to the resin.

  • Reaction: Add the activated amino acid solution to the deprotected resin. Coupling times are typically shorter than with PyBOP, often ranging from 5 to 30 minutes. Monitor the reaction for completion.

  • Washing: Follow step 6 of the PyBOP protocol.

Conclusion: Making the Right Choice

Both this compound and PyBOP are powerful and effective coupling reagents. The choice between them often depends on a balance of factors including the complexity of the target molecule, desired reaction speed, and cost.

PyBOP is a reliable and more economical option for routine synthesis of straightforward peptides where longer reaction times are acceptable.[1] Its less hazardous byproducts compared to older phosphonium reagents are also a notable advantage.[3]

This compound , on the other hand, stands out for its superior reactivity, speed, and efficiency, particularly in the synthesis of complex, sterically hindered, or racemization-prone peptides.[1][2] For challenging synthetic targets where achieving high purity and yield is paramount, the higher cost of this compound is often justified by its exceptional performance.[1]

References

A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of the final peptide's purity, yield, and stereochemical integrity. Among the vast array of available reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged as two of the most powerful and widely used options. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Performance Overview

Both this compound and COMU are uronium-type coupling reagents renowned for their high efficiency and rapid reaction kinetics.[1] However, they possess distinct structural differences that influence their performance in several key areas. This compound is based on a 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, whereas COMU is a third-generation reagent based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[2][3] This fundamental difference contributes to COMU's enhanced safety profile, as Oxyma-based reagents are not prone to the explosive decomposition that can be a concern with benzotriazole derivatives.[4][5]

COMU is often reported to have coupling efficiencies comparable to or even exceeding that of this compound, particularly in the synthesis of "difficult" or sterically hindered peptide sequences.[5][6] Furthermore, COMU is recognized for its ability to minimize racemization, a critical factor in the synthesis of biologically active peptides.[7][8] The morpholino group incorporated into COMU's structure also enhances its solubility in common SPPS solvents like N,N-dimethylformamide (DMF).[2][9]

Quantitative Data Comparison

While extensive head-to-head comparative studies with identical peptides and conditions are not abundant in the literature, some data highlights the performance differences between this compound and COMU. A notable example is the synthesis of a demanding leu-enkephalin derivative, H-Tyr-Aib-Aib-Phe-Leu-NH2.

Coupling Reagent% des-Aib (Deletion Product)Reference
COMU 0.26[10]
This compound 17[10]
HBTU 53[10]

In this specific synthesis, COMU demonstrated significantly higher efficiency, with a much lower percentage of the Aib deletion byproduct compared to both this compound and HBTU.[10] Another study noted that in pentapeptide yield tests, COMU achieved a yield of 99.7%, while this compound produced a yield of 83%.[8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[1]

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, drain the solution, and repeat the piperidine treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[1]

2. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 - 5.0 equivalents), this compound (1.9 - 4.5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or collidine (4.0 - 10.0 equivalents) in DMF.[1]

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30 minutes to 4 hours at room temperature.[1]

3. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.[1]

4. Monitoring and Repetition:

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[1]

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using COMU

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support using COMU.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[6]

  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (once for 3 minutes and a second time for 10 minutes).[6]

  • Wash the resin thoroughly with DMF (e.g., 5 x 10 mL).[6]

2. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and COMU (3 equivalents) in DMF.[2]

  • Add DIPEA (6 equivalents) to the solution to initiate pre-activation.[2]

  • Allow the mixture to pre-activate for 1-2 minutes.[2]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, a longer reaction time or a double coupling may be necessary.[2][6]

3. Washing:

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (e.g., 5 times) to remove any unreacted reagents and byproducts.[2]

4. Monitoring and Repetition:

  • The completion of the coupling can be monitored using a qualitative method like the Kaiser test.

  • Repeat the deprotection, coupling, and washing cycles for the entire peptide sequence.

5. Final Cleavage and Deprotection:

  • Following the final coupling and Fmoc removal, the peptide-resin is washed and dried.

  • The peptide is cleaved from the solid support and side-chain protecting groups are removed simultaneously using a suitable cleavage cocktail.

Reaction Mechanisms and Workflows

Mechanism of this compound-Mediated Peptide Coupling

The coupling reaction with this compound proceeds through the formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, which contributes to the high coupling efficiency and rapid reaction rates.[11]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster + this compound, Base Base Base (e.g., DIPEA) This compound This compound Peptide Peptide Bond ActiveEster->Peptide + H₂N-R' Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine H₂N-R' (Amine)

This compound-mediated peptide bond formation.
Mechanism of COMU-Mediated Peptide Coupling

COMU-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to an active Oxyma ester. This active ester is then attacked by the free amine of the growing peptide chain to form the peptide bond.[2]

COMU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster Oxyma-Active Ester RCOOH->ActiveEster + COMU, Base Base Base (e.g., DIPEA) COMU COMU Peptide Peptide Bond ActiveEster->Peptide + H₂N-R' Byproducts Urea byproduct + Oxyma ActiveEster->Byproducts Amine H₂N-R' (Amine) SPPS_Workflow Start Resin with Protected Peptide Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound or COMU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Resin with Elongated Peptide Wash2->End End->Deprotection Repeat for next amino acid

References

Unveiling the Champion of Challenging Couplings: A Guide to HATU's Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and research compounds, the formation of amide bonds is a cornerstone reaction. However, when faced with sterically hindered amino acids or amines, this seemingly straightforward transformation can become a significant hurdle, leading to low yields, slow reaction rates, and undesirable side reactions. For researchers, scientists, and drug development professionals, selecting the optimal coupling reagent is paramount to overcoming these challenges. This guide provides an objective comparison of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with other common coupling reagents, supported by experimental data, to validate its effectiveness in hindered couplings.

Performance in Sterically Hindered Couplings

This compound has emerged as a powerhouse for mediating amide bond formation in sterically demanding environments. Its superior performance is attributed to the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack compared to the OBt-esters generated by reagents like HBTU and PyBOP.[1][2][3] This enhanced reactivity is particularly evident in the synthesis of "difficult" peptide sequences, such as the Acyl Carrier Protein (ACP) (65-74) fragment, and in the coupling of N-methylated amino acids.

Comparative Data for Hindered Couplings

The following tables summarize the performance of this compound and other coupling reagents in various challenging coupling reactions.

Table 1: Synthesis of the "Difficult" Acyl Carrier Protein (ACP) (65-74) Fragment

The ACP (65-74) fragment is a well-established benchmark for evaluating the efficiency of coupling reagents due to its propensity for aggregation and the presence of sterically hindered residues.[2][4][5][6]

Coupling ReagentCrude Peptide Purity (%) (2x1 min coupling)Crude Peptide Purity (%) (2x20 min coupling)Overall Yield (%)
This compound 83.63 [7]79.91 [7]High [4]
HCTU79.86[7]80.52[7]-
PyBOP48.11[7]70.27[7]-
TCTU--87[8]
TBTU--Lower than this compound[4]

Table 2: Coupling of Sterically Hindered N-Methylated Amino Acids

N-methylated amino acids present a significant challenge due to the increased steric bulk around the nitrogen atom.[9][10] The synthesis of the tripeptide Boc-Phe-Xaa-Phe-OBzl, where Xaa is a hindered N-methylated amino acid, provides a clear comparison of reagent effectiveness.[11]

Coupling ReagentXaa = (NMe)Ala Yield (%)Xaa = (NMe)Aib Yield (%)Xaa = (NMe)αAc5c Yield (%)
This compound High [9]Significant [12]Significant [12]
HBTULess effective than this compound[9]Significant[12]<10[12]
PyBroP-Significant[12]Significant[12]
Pivaloyl mixed anhydride-<10[12]<10[12]
Pentafluorophenyl ester-<10[12]<10[12]
Acyl fluoride activation-<10[12]<10[12]

Key Observations:

  • Superiority in Difficult Sequences: In the synthesis of the challenging ACP (65-74) fragment, this compound consistently delivers higher crude product purity compared to PyBOP, especially with shorter coupling times.[2][7]

  • Effectiveness with N-Methylated Residues: this compound is a highly effective reagent for the coupling of sterically demanding N-methylated amino acids, often succeeding where other reagents fail.[9][10]

  • Reduced Epimerization: this compound is reported to cause less epimerization during coupling compared to many other reagents, a crucial factor for maintaining the stereochemical integrity of the product.[2][13]

  • Potential Side Reactions: While highly efficient, this compound can cause guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain and prevents further elongation.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for a comparative study of coupling reagents and for a standard this compound-mediated coupling in solid-phase peptide synthesis (SPPS).

Protocol 1: Comparative Evaluation of Coupling Reagent Efficiency

This protocol outlines a general procedure for comparing the efficiency of different coupling reagents for a specific hindered coupling on a solid support.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like DMF for at least one hour. If starting with a pre-loaded resin, perform the initial Fmoc deprotection.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Reagent Preparation: Prepare stock solutions of the Fmoc-protected hindered amino acid, the coupling reagents to be tested (e.g., this compound, PyBOP, HCTU), and a suitable base (e.g., DIPEA) in DMF.

  • Parallel Coupling Reactions:

    • Divide the deprotected resin into equal portions.

    • To each portion, add the Fmoc-amino acid solution.

    • Add the respective coupling reagent and base. For this compound, pre-activation of the amino acid for 1-5 minutes is common.[2]

    • Allow the reactions to proceed under identical conditions (e.g., temperature, time, agitation).

  • Washing: After the coupling reaction, wash each resin portion extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • Cleavage and Analysis:

    • Treat a small sample of each dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) for 2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Analyze the crude peptide purity by HPLC and confirm the mass by mass spectrometry.

Protocol 2: Standard this compound Coupling in SPPS

This protocol describes a typical procedure for coupling a protected amino acid to a resin-bound peptide using this compound.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and pre-activate for 1-5 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for the desired coupling time (typically 1-2 hours for hindered couplings).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical logic, the following diagrams are provided.

Experimental_Workflow Resin Start with Resin Swell Swell Resin Resin->Swell Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Split Split Resin for Parallel Synthesis Wash1->Split Coupling_this compound Couple with Hindered Amino Acid using this compound Split->Coupling_this compound Coupling_PyBOP Couple with Hindered Amino Acid using PyBOP Split->Coupling_PyBOP Coupling_Other Couple with Hindered Amino Acid using Other Reagent Split->Coupling_Other Wash2_this compound Wash Resin Coupling_this compound->Wash2_this compound Wash2_PyBOP Wash Resin Coupling_PyBOP->Wash2_PyBOP Wash2_Other Wash Resin Coupling_Other->Wash2_Other Cleave_this compound Cleave Peptide from Resin Wash2_this compound->Cleave_this compound Cleave_PyBOP Cleave Peptide from Resin Wash2_PyBOP->Cleave_PyBOP Cleave_Other Cleave Peptide from Resin Wash2_Other->Cleave_Other Analyze_this compound Analyze Crude Product (HPLC, MS) Cleave_this compound->Analyze_this compound Analyze_PyBOP Analyze Crude Product (HPLC, MS) Cleave_PyBOP->Analyze_PyBOP Analyze_Other Analyze Crude Product (HPLC, MS) Cleave_Other->Analyze_Other Compare Compare Purity, Yield, and Side Products Analyze_this compound->Compare Analyze_PyBOP->Compare Analyze_Other->Compare

Comparative workflow for evaluating coupling reagents.

HATU_Activation_Pathway cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (Hindered Amino Acid) Activated_Ester Highly Reactive OAt-Ester Carboxylic_Acid->Activated_Ester + this compound + Base This compound This compound This compound->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Bond R-CO-NH-R' (Amide Bond) Activated_Ester->Amide_Bond + Amine Amine R'-NH2 (N-terminus of Peptide) Amine->Amide_Bond

This compound-mediated amide bond formation pathway.

References

literature review of HATU's performance in total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of total synthesis, the formation of amide bonds is a fundamental and often challenging step. The choice of coupling reagent can significantly influence the efficiency, yield, and purity of the final product. Among the plethora of available reagents, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) has emerged as a powerhouse, prized for its high reactivity and ability to overcome common hurdles in the synthesis of complex natural products. This guide provides an objective comparison of this compound's performance against other common coupling reagents, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Performance Overview: this compound vs. The Alternatives

This compound's superior performance, particularly in challenging cases, is attributed to its structure. As a uronium/aminium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt), it forms a highly reactive OAt-active ester with a carboxylic acid. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and rendering this compound more efficient than its HOBt-based counterparts like HBTU and TBTU.[1][2]

Key Advantages of this compound:
  • High Reactivity and Speed: this compound facilitates rapid amide bond formation, often leading to shorter reaction times compared to other reagents.[3]

  • High Coupling Efficiency: It is particularly effective for coupling sterically hindered amino acids and for challenging sequences prone to aggregation.[4]

  • Suppression of Racemization: The rapid reaction kinetics help to minimize epimerization, a critical factor in maintaining the stereochemical integrity of chiral centers.[1]

  • Broad Applicability: this compound is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, including macrocyclization reactions.[5][6]

Data Presentation: Quantitative Comparison of Coupling Reagents

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other common coupling reagents in terms of product purity, reaction rates, and suppression of epimerization.

Table 1: Crude Product Purity in the Synthesis of "Difficult" Peptides

Peptide SequenceCoupling ReagentCoupling Time (min)Crude Purity (%)
ACP (65-74) PyBOP2 x 2070.27
This compound 2 x 20 79.91
HCTU2 x 2080.52
A-ß Amyloid (1-42) PyBOP2 x 2088.54
This compound 2 x 20 91.23
HCTU2 x 2092.11

Data adapted from a comparative study on PyBOP, this compound, and HCTU. Higher purity indicates greater efficiency of the coupling reagent.

Table 2: Performance in Aza-Peptide Synthesis

Coupling ReagentReaction Half-life (min)Acylation Yield (%)
This compound 40 ~100
HCTU40~55
PyBOP150~65
TBTU150~60

Data from a study comparing various coupling reagents in solid-phase aza-peptide synthesis. A shorter half-life and higher yield indicate superior performance.

Table 3: Yield and Epimerization in the Coupling of a Glycosylated Amino Acid (Fmoc-Ser(Ac₃GalNAcα)-OH)

Coupling Reagent/AdditiveBaseYield (%)Epimerization (%)
This compound/HOAt DIPEA 98 4.8
HBTU/HOBtDIPEA975.5
PyBOP/HOBtDIPEA986.0
DIC/HOBtDIPEA952.5

Data highlights the efficiency of this compound in terms of yield, though other reagents may offer advantages in specific cases where minimizing epimerization is the absolute priority.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are a general protocol for this compound-mediated solid-phase peptide synthesis and a specific example from a total synthesis campaign.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
  • Resin Swelling and Deprotection: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour. Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative result (beads remain colorless) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Case Study: Total Synthesis of Hoshinoamide A

In the total synthesis of the highly methylated lipopeptide hoshinoamide A, a challenging coupling between Fmoc-Val-OH and the dipeptide N-Me-ᴅ-Phe-Pro-OBn was investigated. The researchers found that the choice of coupling reagent had a significant impact on the yield of the desired tripeptide.

Experimental Procedure for the Synthesis of Tripeptide 7 (Fmoc-Val-N-Me-ᴅ-Phe-Pro-OBn):

To a solution of dipeptide 6 (Fmoc-N-Me-ᴅ-Phe-Pro-OBn, 1.0 eq) and Fmoc-Val-OH (1.5 eq) in anhydrous dichloromethane (DCM) were added DIPEA (3.0 eq) and This compound (1.5 eq). The mixture was stirred at room temperature for 3 hours. The reaction mixture was then poured into water and extracted with DCM. The organic layer was washed sequentially with 1.0 M HCl, aqueous NaHCO₃, and brine. The organic phase was dried over anhydrous Na₂SO₄ and concentrated. The crude residue was purified by flash column chromatography to afford the tripeptide 7 .

In this specific, sterically hindered coupling, This compound afforded a 78% yield , whereas other reagents such as HCTU and EEDQ gave significantly lower yields of 36% and trace amounts, respectively, demonstrating the clear advantage of this compound in this critical step.[7]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to the use of this compound.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Base Base (e.g., DIPEA) Base->RCOOH Deprotonation This compound This compound Carboxylate->this compound Activation ActiveEster OAt-Active Ester This compound->ActiveEster Amine Amine (R'-NH₂) ActiveEster->Amine Coupling Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amide Amide Bond (R-CO-NH-R') Amine->Amide

Caption: Mechanism of this compound-mediated amide bond formation.

SPPS_Workflow Start Start: Resin-Bound Amine Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling Wash1->Coupling Activation 3. Amino Acid Activation (AA + this compound + Base) Activation->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Check All Amino Acids Coupled? Wash2->Check Check->Deprotection No Cleavage Final Cleavage from Resin Check->Cleavage Yes End Purified Peptide Cleavage->End

Caption: General workflow for a single coupling cycle in SPPS.

Caption: Logical diagram for coupling reagent selection.

Conclusion

This compound stands as a highly effective and versatile coupling reagent in the field of total synthesis. Its ability to mediate rapid and efficient amide bond formation, even with challenging substrates, while minimizing racemization, often justifies its use over less reactive and more economical alternatives. For routine syntheses of simple peptides, standard reagents like HBTU or PyBOP may suffice. However, when faced with the complexities of natural product synthesis, characterized by sterically hindered fragments and epimerization-prone centers, this compound frequently proves to be the superior choice, leading to higher yields, greater purity, and ultimately, a more successful synthetic outcome. The experimental data and protocols provided herein serve as a guide for researchers to make informed decisions when selecting the optimal coupling reagent for their specific synthetic challenges.

References

The Cost-Effectiveness of HATU vs. HCTU: A Comprehensive Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts the efficiency, purity, and overall cost of the final product. For researchers, scientists, and professionals in drug development, navigating the landscape of available reagents can be a complex task. This guide provides a detailed, objective comparison of two widely used uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Through a comprehensive analysis of their performance, cost, and experimental protocols, this guide aims to equip you with the necessary information to make an informed decision for your specific research needs.

Performance and Efficiency: A Head-to-Head Comparison

The efficacy of a coupling reagent is paramount, influencing reaction times, crude peptide purity, and the suppression of side reactions such as racemization. Both this compound and HCTU are highly effective activators, but they exhibit nuanced differences in performance under various conditions.

Coupling Efficiency and Crude Purity:

Experimental data from the synthesis of model peptides, such as the challenging Acyl Carrier Protein (ACP) fragment (65-74), consistently demonstrates the high efficiency of both this compound and HCTU. Studies have shown that both reagents can produce peptides of very similar purity.[1] However, the choice between them can be dictated by the specific coupling time employed in the synthesis protocol.

Coupling ReagentCrude Purity (%) with 2x1 min CouplingCrude Purity (%) with 2x20 min Coupling
This compound 83.6379.91
HCTU 79.8680.52

Data sourced from a comparative study on the synthesis of a standard peptide (65-74 ACP). Longer coupling times can improve the performance of some coupling reagents.

As the data suggests, for rapid synthesis protocols with short coupling times, this compound may offer a slight advantage in terms of crude purity. Conversely, with longer coupling times, HCTU can achieve comparable or even slightly higher purity.

Reaction Kinetics:

In the synthesis of aza-peptides, a particularly challenging coupling, both this compound and HCTU exhibit significantly faster reaction kinetics compared to other reagents, with a reaction half-life of 40 minutes. This rapid action is a key advantage in complex syntheses.

Cost-Effectiveness: A Crucial Consideration

While performance is a primary driver in reagent selection, the economic realities of research and development necessitate a thorough cost-effectiveness analysis. It is in this domain that a significant distinction between this compound and HCTU emerges.

This compound has long been considered the "gold standard" for difficult couplings due to its high reactivity and reliability.[2] However, this performance comes at a premium price. HCTU, on the other hand, was introduced as a more affordable alternative and has proven to be a highly efficient coupling agent.[1]

The following table provides an approximate price comparison based on data from various chemical suppliers. Prices are subject to change and may vary based on quantity and supplier.

Coupling ReagentAverage Price per Gram (USD)
This compound $7 - $15
HCTU $2 - $6

Disclaimer: Prices are approximate and based on research-grade materials from multiple suppliers in late 2025. For accurate and up-to-date pricing, please consult with specific chemical suppliers.

The significant price difference makes HCTU a highly attractive option for routine peptide synthesis and large-scale production where cost is a major factor. The cost savings realized by using HCTU can be substantial, especially for laboratories with high throughput.[2]

Side Reactions and Stability

The propensity of a coupling reagent to induce side reactions, particularly racemization, is a critical factor in maintaining the stereochemical integrity of the synthesized peptide. Both this compound and HCTU are known to suppress racemization effectively. This compound is noted for its ability to reduce epimerization, while HCTU has also been shown to minimize this side reaction.

Another potential side reaction associated with uronium-based reagents is guanidinylation of the N-terminal amine. While this can occur with both this compound and HCTU, it is generally more of a concern when the coupling reagent is used in excess.

The stability of the reagents in solution also contributes to their overall cost-effectiveness. This compound solutions in DMF (0.5M) have been shown to be stable for weeks when stored under an inert atmosphere, with a purity of 85% after four weeks.[3] While specific quantitative data for HCTU solution stability is less readily available, its widespread use in automated peptide synthesizers suggests good stability in common solvents like DMF.[4][5]

Experimental Protocols

To provide a practical comparison, the following are detailed, side-by-side experimental protocols for the solid-phase peptide synthesis (SPPS) of the model peptide Acyl Carrier Protein (ACP) fragment (65-74) using both this compound and HCTU.

Synthesis of ACP (65-74) (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2)

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound or HCTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Experimental Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound or HCTU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol using this compound:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), this compound (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 30-60 minutes.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

Protocol using HCTU:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 5-30 minutes.[6]

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

Reaction Mechanisms

The difference in reactivity between this compound and HCTU stems from the nature of the active ester they form with the carboxylic acid.

This compound Activation Pathway:

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster This compound This compound This compound->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + Amine Amine Amine (H2N-R') Amine->PeptideBond Byproducts Tetramethylurea + HOAt

Caption: this compound-mediated activation of a carboxylic acid to form a reactive OAt-ester.

This compound is the aza-derivative of HBTU and incorporates 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, making the resulting OAt-active ester more reactive and accelerating the coupling reaction.

HCTU Activation Pathway:

HCTU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Reactive 6-Cl-OBt-Active Ester CarboxylicAcid->ActiveEster HCTU HCTU HCTU->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + Amine Amine Amine (H2N-R') Amine->PeptideBond Byproducts Tetramethylurea + 6-Cl-HOBt

Caption: HCTU-mediated activation of a carboxylic acid to form a reactive 6-Cl-OBt-ester.

HCTU is a derivative of HOBt that contains a chlorine atom on the benzotriazole ring. This electron-withdrawing group increases the reactivity of the resulting 6-Cl-OBt-active ester compared to the standard OBt-ester formed by reagents like HBTU, leading to higher reaction rates.

Conclusion: Making the Right Choice

The selection between this compound and HCTU is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis and the budgetary constraints of the project.

Choose this compound when:

  • Maximum efficiency and speed are paramount, especially for notoriously difficult or sterically hindered couplings.

  • Working with very short coupling times in a rapid synthesis protocol.

  • The higher cost is justifiable for a critical or final-stage synthesis where purity is the absolute priority.

Choose HCTU when:

  • Cost-effectiveness is a primary concern, particularly for large-scale synthesis or routine peptide production.

  • High coupling efficiency and purity are required, and slightly longer or standard coupling times are acceptable.

  • A balance between performance and budget is the main objective.

Ultimately, both this compound and HCTU are powerful tools in the peptide chemist's arsenal. By carefully considering the experimental data, cost analysis, and specific needs of your research, you can confidently select the coupling reagent that will best facilitate the successful and economical synthesis of your target peptides.

References

A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling reagent in amide bond formation is a critical decision that significantly impacts reaction efficiency, product purity, and the overall success of a synthetic campaign. Uronium salts are a widely used class of coupling reagents, prized for their high reactivity and ability to suppress racemization. Among these, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a popular choice, particularly for challenging couplings. However, like all chemical reactions, the use of uronium salts is not without its drawbacks, primarily the formation of byproducts that can complicate purification and compromise final product quality. This guide provides an objective comparison of the byproducts generated from this compound versus other common uronium salts, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given application.

Executive Summary

The primary byproducts associated with the use of uronium salt coupling reagents, including this compound, HBTU, HCTU, and TBTU, are the corresponding tetramethylurea derivative and the hydroxybenzotriazole-derived species. A more problematic side reaction is the guanidinylation of the free amine, which leads to the formation of a stable, undesired guanidinium byproduct. While this compound is often lauded for its superior performance in terms of reaction speed and efficiency, it is not immune to byproduct formation. The selection of a coupling reagent should therefore be a careful consideration of the specific substrates, reaction conditions, and the potential for these side reactions.

Byproduct Formation: A Head-to-Head Comparison

The use of uronium salts in amide coupling reactions inevitably leads to the formation of byproducts. Understanding the nature and quantity of these byproducts is crucial for optimizing reaction conditions and purification strategies.

1. Tetramethylurea and Triazole Derivatives:

The most common and generally less problematic byproducts are tetramethylurea (TMU) and the corresponding hydroxybenzotriazole derivative (HOAt for this compound, HOBt for HBTU, and 6-Cl-HOBt for HCTU). These are direct results of the reaction mechanism where the uronium salt activates the carboxylic acid. While their presence necessitates purification, they are typically soluble in common organic solvents and can be removed with standard aqueous workups or chromatography.[1]

2. Guanidinium Byproduct Formation:

A more significant challenge is the formation of a tetramethylguanidinium byproduct. This occurs when the amine nucleophile attacks the guanidinium carbon of the coupling reagent itself, rather than the activated carboxylic acid.[2] This side reaction is particularly prevalent when:

  • The coupling reaction is slow.

  • An excess of the uronium reagent is used.

  • The amine is added to the reaction mixture before the carboxylic acid has been sufficiently pre-activated.

This guanidinylation of the amine effectively caps the reactive site, preventing the desired amide bond formation and leading to a difficult-to-remove impurity. Studies have shown that this side reaction can occur with this compound, HBTU, and TBTU.[2] To mitigate this, it is recommended to use no more than a 1:1 molar ratio of the uronium agent to the carboxylic acid and to allow for a pre-activation period before adding the amine.[2]

Quantitative Performance Comparison

While direct quantification of byproduct formation can be challenging and highly dependent on specific reaction conditions, several studies have compared the overall performance of different uronium salts, which provides an indirect measure of their "cleanliness" and propensity for side reactions.

Coupling ReagentRelative ReactivityCrude Purity (Difficult Sequences)Propensity for RacemizationKey Byproducts
This compound Very HighGenerally Higher[3][4]Low[4]Tetramethylurea, HOAt, Tetramethylguanidinium Adduct
HBTU HighLower than this compound[3]Higher than this compound[4]Tetramethylurea, HOBt, Tetramethylguanidinium Adduct
HCTU Very HighComparable to this compound[5]LowTetramethylurea, 6-Cl-HOBt, Tetramethylguanidinium Adduct
TBTU HighSimilar to HBTUSimilar to HBTUTetramethylurea, HOBt, Tetramethylguanidinium Adduct

Data compiled from multiple sources, direct quantitative comparisons can vary based on substrates and conditions.[3][4][5]

Reaction Mechanisms and Byproduct Formation Pathways

To visualize the processes leading to both the desired product and unwanted byproducts, the following diagrams illustrate the key reaction pathways.

Amide_Bond_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation This compound This compound This compound->Active_Ester TMU Tetramethylurea This compound->TMU Byproduct Formation Amide_Product Amide Product (R-CONH-R') Active_Ester->Amide_Product Nucleophilic Attack HOAt HOAt Active_Ester->HOAt Amine Amine (R'-NH₂) Amine->Amide_Product

Fig 1. General mechanism of amide bond formation using this compound.

Guanidinylation_Byproduct_Formation Amine Amine (R'-NH₂) Guanidinium_Byproduct Guanidinium Byproduct Amine->Guanidinium_Byproduct Side Reaction: Direct Nucleophilic Attack Uronium_Salt Uronium Salt (e.g., this compound, HBTU) Uronium_Salt->Guanidinium_Byproduct HOXt HOAt / HOBt Uronium_Salt->HOXt

Fig 2. Formation of the guanidinium byproduct.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results and for minimizing byproduct formation.

Protocol 1: General Procedure for Solution-Phase Amide Coupling using this compound
  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Pre-activation: Add this compound (1.0-1.1 equivalents) to the mixture and stir at room temperature for 5-15 minutes.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[6]

Solution_Phase_Workflow Start Start Setup Dissolve Carboxylic Acid and Base in Solvent Start->Setup Preactivation Add this compound (Stir 5-15 min) Setup->Preactivation Coupling Add Amine Preactivation->Coupling Monitor Monitor Reaction (TLC/LC-MS) Coupling->Monitor Monitor->Monitor Workup Aqueous Workup Monitor->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification End End Purification->End

Fig 3. Workflow for solution-phase amide coupling.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using HCTU

  • Resin Preparation: Swell the resin (e.g., Rink amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes, then repeat for 15-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HCTU (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents) to the solution and vortex briefly. Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 5-60 minutes.[5][7]

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[8]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

SPPS_Workflow Start Start Swell Swell Resin in DMF Start->Swell Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Amino Acid (HCTU/DIPEA) Wash1->Coupling Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Monitor->Coupling Incomplete Wash2 Wash with DMF/DCM Monitor->Wash2 Complete Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin Repeat->Cleavage No End End Cleavage->End

Fig 4. Workflow for a single coupling cycle in SPPS.

Conclusion and Recommendations

The choice of a uronium salt coupling reagent requires a careful balance between reactivity, cost, and the potential for byproduct formation.

  • This compound remains an excellent choice for difficult couplings due to its high reactivity and generally lower rates of racemization. However, the potential for guanidinylation necessitates careful control of stoichiometry and reaction conditions.

  • HCTU has emerged as a cost-effective and highly efficient alternative to this compound, often providing comparable results in terms of purity and reaction speed.[5]

  • HBTU and TBTU are still widely used and effective reagents, particularly for less demanding couplings. However, they may exhibit a higher propensity for side reactions and racemization compared to this compound and HCTU.[3][4]

To minimize byproduct formation regardless of the uronium salt chosen, researchers should adhere to the following best practices:

  • Use the minimum effective amount of coupling reagent, ideally a 1:1 ratio with the carboxylic acid.[2]

  • Employ a pre-activation step to allow the formation of the active ester before adding the amine.

  • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated species and the coupling reagent.

  • Carefully monitor the reaction to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.

By understanding the nature of the byproducts associated with uronium salt coupling reagents and implementing strategies to minimize their formation, researchers can significantly improve the efficiency and outcome of their amide bond formation reactions.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling HATU

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of HATU in laboratory settings, ensuring the protection of researchers and the integrity of experimental workflows.

For researchers and scientists in the fast-paced field of drug development, efficiency and safety in the laboratory are paramount. This guide provides immediate, actionable information on the safe handling of this compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a common peptide coupling reagent. Adherence to these procedures is critical for minimizing risks and ensuring a secure research environment.

Understanding the Hazards

This compound is a valuable reagent in organic synthesis, but it also presents several hazards that necessitate careful handling. It is classified as a flammable solid, can cause serious eye and skin irritation, and may lead to respiratory irritation.[1][2][3][4] Furthermore, this compound is a known skin sensitizer, with the potential to cause allergic reactions upon exposure.[5][6][7] Studies have also indicated that this compound is potentially explosive, highlighting the importance of proper storage and handling.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when working with this compound. The following table summarizes the required PPE, categorized by the level of protection.

PPE CategoryRequired Equipment
Eye Protection Chemical safety goggles or a face shield are essential to protect against splashes and dust.[1][8]
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data.[1][2][8]
Body Protection A lab coat or chemical-resistant apron should be worn to protect against spills. In cases of significant exposure risk, flame-retardant and antistatic protective clothing is recommended.[2][8]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][8] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound. The following procedure outlines the key steps from preparation to the quenching of the reaction.

1. Preparation and Pre-Reaction Setup:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have appropriate spill containment materials (e.g., sand, dry powder) readily accessible.[8][9]

  • Weigh the required amount of this compound in a ventilated enclosure to avoid dust inhalation.

2. Reaction Execution:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DMF, DCM).[10][11]

  • Add the base (e.g., DIPEA, triethylamine) to the carboxylic acid solution.

  • Slowly add the solid this compound to the reaction mixture.

  • Allow the mixture to stir for a few minutes to activate the carboxylic acid.

  • Introduce the amine component to the reaction vessel.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

3. Work-up and Quenching:

  • Upon completion, carefully quench the reaction by adding water or a dilute aqueous acid solution.

  • Proceed with the standard extraction and purification protocol for your desired product.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste from the reaction and work-up should be collected in a separate, labeled hazardous waste container for flammable organic waste.

2. Decontamination:

  • Decontaminate glassware that has come into contact with this compound by rinsing with an appropriate solvent (e.g., acetone), and collect the rinsate as hazardous waste.

  • Wash the glassware thoroughly with soap and water after decontamination.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

  • This compound is classified as a flammable solid for transport.[8][9]

Quantitative Data Summary

PropertyValue
CAS Number 148893-10-1
Molecular Formula C₁₀H₁₅F₆N₆OP
Molecular Weight 380.23 g/mol
Appearance White to beige crystalline powder
Hazard Class (Transport) 4.1 (Flammable Solid)

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a typical peptide coupling reaction.

HATU_Workflow start Start: Prepare for this compound Handling ppe_check Verify and Don PPE (Goggles, Gloves, Lab Coat) start->ppe_check ventilation Work in a Ventilated Fume Hood ppe_check->ventilation weighing Weigh this compound in Ventilated Enclosure ventilation->weighing reaction_setup Prepare Reaction Vessel (Inert Atmosphere) weighing->reaction_setup reagent_addition Add Reagents Sequentially: 1. Carboxylic Acid & Solvent 2. Base 3. This compound 4. Amine reaction_setup->reagent_addition reaction_monitoring Monitor Reaction Progress reagent_addition->reaction_monitoring workup Quench Reaction and Perform Work-up reaction_monitoring->workup waste_segregation Segregate Solid and Liquid Waste workup->waste_segregation decontamination Decontaminate Glassware waste_segregation->decontamination disposal Dispose of Waste via EHS decontamination->disposal end End of Procedure disposal->end

Caption: A workflow diagram for the safe handling of this compound.

References

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Retrosynthesis Analysis

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